molecular formula C7H17NO3S B2901250 2-(3-Methylbutoxy)ethane-1-sulfonamide CAS No. 1250130-43-8

2-(3-Methylbutoxy)ethane-1-sulfonamide

Cat. No.: B2901250
CAS No.: 1250130-43-8
M. Wt: 195.28
InChI Key: QXVWOZKNKPDLNA-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)ethane-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and antibacterial research. With the molecular formula C7H17NO3S and a molecular weight of 195.28 g/mol, this compound features a 3-methylbutoxy (isopentyloxy) chain linked to an ethanesulfonamide group . This structure confers increased lipophilicity compared to shorter-chain analogs, which may influence membrane permeability and bioavailability in biological systems. Sulfonamides are a historically significant class of bacteriostatic antibiotics that function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is essential for the incorporation of para-aminobenzoic acid (pABA) into the folate biosynthesis pathway . By acting as a structural analog of pABA, sulfonamide drugs disrupt the production of dihydrofolic acid, thereby preventing bacterial synthesis of nucleic acids and proteins . Research into sulfonamide derivatives like this compound is crucial for understanding and combating widespread bacterial resistance, which can occur via mutations in the chromosomal folP gene or through the acquisition of plasmid-encoded, sulfonamide-insensitive sul (DHPS) genes . Beyond their classic antibacterial role, sulfonamide-containing compounds are investigated for a diverse range of pharmacological activities, including anti-carbonic anhydrase, anti-inflammatory, and diuretic effects, making them valuable scaffolds in drug discovery . This product is provided for research applications, such as exploring structure-activity relationships (SAR), developing novel enzyme inhibitors, and studying the mechanism of antibiotic resistance. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWOZKNKPDLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250130-43-8
Record name 2-(3-methylbutoxy)ethane-1-sulfonamide
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Foundational & Exploratory

Molecular weight and formula of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Methylbutoxy)ethane-1-sulfonamide: Physicochemical Properties and Synthetic Considerations

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a sulfonamide-containing organic molecule. While specific literature on this compound is not publicly available, this document extrapolates from established chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a foundational understanding of its key characteristics. This guide covers its molecular formula, weight, structural features, and predicted physicochemical properties. Furthermore, a putative synthetic route is proposed, grounded in well-established methodologies for sulfonamide synthesis. This document aims to serve as a valuable resource for investigators interested in the potential applications of this and related molecules in medicinal chemistry and materials science.

Introduction to Sulfonamides

The sulfonamide functional group (–S(=O)₂–NH₂) is a cornerstone in modern medicinal chemistry. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this moiety has been incorporated into a vast array of therapeutic agents. Sulfonamides are prevalent in drugs targeting a wide range of conditions, including bacterial infections, epilepsy, hypertension, and glaucoma.[1] Their prevalence stems from their unique physicochemical properties, their ability to act as bioisosteres for other functional groups, and their synthetic tractability.[1] The compound this compound incorporates this key functional group, suggesting its potential for exploration in various scientific domains.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is critical for any research and development endeavor. The core attributes of this compound are summarized below.

Molecular Formula and Weight

The elemental composition and molecular weight are fundamental identifiers for any chemical compound.

AttributeValueSource
Molecular FormulaC₇H₁₇NO₃SPubChem[2]
Monoisotopic Mass195.09291 DaPubChem[2]
Molecular Weight195.28 g/mol Calculated
Structural Representation

The two-dimensional structure of this compound illustrates the connectivity of its atoms and key functional groups.

Figure 1: 2D structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
XlogP0.5A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character.
Topological Polar Surface Area (TPSA)69.39 ŲTPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value below 140 Ų is generally considered favorable for oral bioavailability.
Hydrogen Bond Donors1The –NH₂ group can donate hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Acceptors3The oxygen atoms of the sulfonyl and ether groups can accept hydrogen bonds, contributing to solubility and molecular interactions.
Rotatable Bonds6The number of rotatable bonds affects conformational flexibility, which can impact receptor binding and metabolic stability.

Note: Predicted values are derived from computational algorithms and may differ from experimental values.

Proposed Synthetic Pathway

The synthesis of primary sulfonamides can be achieved through various established methods. A plausible synthetic route for this compound is proposed below, starting from commercially available reagents. This hypothetical pathway is based on well-documented reactions in organic chemistry.

Synthetic Workflow Overview

The proposed synthesis involves a two-step process: Williamson ether synthesis to construct the carbon backbone, followed by a reaction to introduce the sulfonamide group.

G start 3-Methyl-1-butanol intermediate1 Sodium 3-methyl-1-butoxide start->intermediate1 Deprotonation reagent1 Sodium Hydride (NaH) reagent1->intermediate1 intermediate2 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride intermediate1->intermediate2 Nucleophilic Substitution reagent2 2-Bromoethanesulfonyl chloride reagent2->intermediate2 product This compound intermediate2->product Amination reagent3 Ammonia (NH₃) reagent3->product

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride

  • To a solution of 3-methyl-1-butanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), slowly add one equivalent of a strong base, such as sodium hydride (NaH), at 0 °C. The evolution of hydrogen gas will be observed.

  • Allow the reaction to stir at room temperature until the gas evolution ceases, indicating the formation of the corresponding alkoxide.

  • Cool the reaction mixture back to 0 °C and add one equivalent of 2-bromoethanesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride.

Causality: The Williamson ether synthesis is a reliable method for forming ethers. The strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the bromide from 2-bromoethanesulfonyl chloride in an Sₙ2 reaction.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide, at 0 °C.

  • Stir the reaction at room temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide bond.

Potential Applications and Future Directions

Given the prevalence of the sulfonamide moiety in pharmaceuticals, this compound could be a candidate for screening in various biological assays. The ether linkage and the iso-amyl group introduce a degree of lipophilicity and conformational flexibility that could be advantageous for receptor binding.

Future research could focus on:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound should be fully characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Biological Screening: The compound could be screened for activity in a variety of assays, including antibacterial, antifungal, and enzyme inhibition assays.

  • Analogue Synthesis: A library of related compounds could be synthesized by varying the alcohol starting material to explore structure-activity relationships.

Conclusion

While this compound is not a well-documented compound, its constituent functional groups are of significant interest to the scientific community. This guide provides a foundational understanding of its core properties and a plausible route for its synthesis. By leveraging established chemical principles, researchers can confidently approach the investigation of this and other novel sulfonamides in the pursuit of new scientific discoveries and therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(Tert-butoxy)ethane-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Barrett, K. T., & Miller, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(15), 6035–6039. [Link]

Sources

A Theoretical and Predictive Analysis of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(3-Methylbutoxy)ethane-1-sulfonamide, a molecule of interest in medicinal chemistry and materials science. Despite its commercial availability under the synonym 2-(isopentyloxy)ethane-1-sulfonamide, this compound is not extensively documented in public scientific literature, lacking an assigned CAS number and published experimental data. This document, therefore, serves as a foundational resource, offering a predictive overview of its physicochemical properties, a detailed, plausible synthetic route based on established chemical principles, and an expert analysis of its potential applications derived from its structural characteristics. By grounding our analysis in the well-understood chemistry of sulfonamides and alkoxy ethers, we aim to provide researchers with the critical insights needed to embark on the empirical investigation of this compound.

Chemical Identity and Molecular Structure

While a formal CAS Registry Number has not been identified in public databases, this compound is a well-defined chemical entity. It is also known by its synonym, 2-(isopentyloxy)ethane-1-sulfonamide, and is available from commercial chemical suppliers.

Core Identifiers
IdentifierValueSource
IUPAC Name 2-(3-methylbutoxy)ethanesulfonamidePubChem
Synonym 2-(isopentyloxy)ethane-1-sulfonamideCommercial Suppliers[1]
Molecular Formula C₇H₁₇NO₃SPubChem
Molecular Weight 195.28 g/mol PubChem
Canonical SMILES CC(C)CCOCCS(=O)(=O)NPubChem
InChI InChI=1S/C7H17NO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10)PubChem
InChIKey QXVWOZKNKPDLNA-UHFFFAOYSA-NPubChem
Structural Analysis

The molecule incorporates two key functional groups that dictate its chemical behavior and potential utility:

  • Primary Sulfonamide (-SO₂NH₂): This functional group is a cornerstone of numerous pharmaceuticals. It is a strong hydrogen bond donor and acceptor, contributing to aqueous solubility and the ability to interact with biological targets. The acidic nature of the N-H protons allows for salt formation and further chemical modification.

  • Iso-pentyloxy-ethyl Ether (-O-CH₂CH₂-O-CH₂CH₂CH(CH₃)₂): The ether linkage provides chemical stability and flexibility to the carbon backbone. The branched 3-methylbutoxy (isopentyloxy) group introduces lipophilicity, which can influence properties such as membrane permeability and solubility in organic media.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the compound's physicochemical properties. These predictions are essential for designing experiments, formulating hypotheses about its biological activity, and assessing its potential as a drug candidate or functional material.

PropertyPredicted ValueSignificance in Research and Development
LogP (Octanol-Water Partition Coefficient) 0.9 - 1.5Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption and cell membrane permeability.
Topological Polar Surface Area (TPSA) 69.39 ŲA TPSA value below 140 Ų is generally associated with good cell permeability. This value suggests the molecule may effectively cross biological membranes.
Hydrogen Bond Donors 1The primary sulfonamide group provides a single hydrogen bond donor.
Hydrogen Bond Acceptors 3The oxygen atoms of the ether and sulfonyl groups act as hydrogen bond acceptors.
Rotatable Bonds 6The number of rotatable bonds suggests a degree of conformational flexibility, which can be important for binding to biological targets.

Note: Predicted values are aggregated from various computational models and should be confirmed by empirical testing.

Proposed Synthesis Protocol

While a specific synthesis for this compound has not been published, a reliable multi-step synthesis can be proposed based on well-established methodologies for preparing analogous 2-alkoxyethanesulfonamides. The following protocol outlines a plausible and robust route starting from commercially available 3-methyl-1-butanol (isoamyl alcohol).

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Sulfonation cluster_3 Step 4: Chlorosulfonation cluster_4 Step 5: Amination A 3-Methyl-1-butanol + 2-Bromoethanol B 2-(3-Methylbutoxy)ethanol A->B NaH, THF C 1-Bromo-2-(3-methylbutoxy)ethane B->C PBr₃ or SOCl₂ D Sodium 2-(3-methylbutoxy)ethane-1-sulfonate C->D Na₂SO₃, H₂O E 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride D->E SOCl₂ or PCl₅ F This compound E->F NH₄OH or NH₃(g)

Caption: Proposed five-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-(3-Methylbutoxy)ethanol

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add 3-methyl-1-butanol (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 2-bromoethanol (1.05 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2-(3-methylbutoxy)ethanol.

Step 2: Synthesis of 1-Bromo-2-(3-methylbutoxy)ethane

  • To the 2-(3-methylbutoxy)ethanol (1.0 eq.) from Step 1, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise at 0 °C with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation to obtain 1-bromo-2-(3-methylbutoxy)ethane.

Step 3: Synthesis of Sodium 2-(3-methylbutoxy)ethane-1-sulfonate

  • Prepare a solution of sodium sulfite (1.1 eq.) in water.

  • Add 1-bromo-2-(3-methylbutoxy)ethane (1.0 eq.) to the aqueous solution.

  • Reflux the mixture for 12-24 hours. Progress can be monitored by TLC or GC-MS.

  • After cooling, evaporate the solvent under reduced pressure to obtain the crude sodium 2-(3-methylbutoxy)ethane-1-sulfonate salt. This is often used in the next step without further purification.

Step 4: Synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride

  • To the crude sodium sulfonate salt from Step 3, add thionyl chloride (SOCl₂, 2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride can be purified by vacuum distillation or used directly in the final step.

Step 5: Synthesis of this compound

  • Dissolve the crude sulfonyl chloride from Step 4 in a suitable organic solvent like dichloromethane or THF.

  • Add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir the reaction vigorously for 1-2 hours at room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the final compound, this compound, by recrystallization or silica gel column chromatography.

Potential Applications and Fields of Research

The unique combination of a primary sulfonamide and a flexible, lipophilic ether chain suggests several promising avenues for research and application.

Medicinal Chemistry and Drug Development
  • Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore present in inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. This compound could serve as a scaffold or fragment for developing novel inhibitors. The alkoxy side chain can be explored for its role in binding to hydrophobic pockets within an enzyme's active site.

  • Antimicrobial Agents: As successors to the original sulfa drugs, novel sulfonamides are continually investigated for antibacterial and antifungal properties. The lipophilic tail of this molecule could enhance its ability to penetrate microbial cell walls.

  • Endothelin Receptor Antagonism: Structurally related alkoxy-substituted ethanesulfonamides have been investigated as endothelin-A receptor antagonists, which have applications in treating hypertension and other cardiovascular diseases.[2][3]

Materials Science
  • Plasticizers: The flexible, non-polar alkyl ether chain combined with the polar sulfonamide group suggests potential as a specialized plasticizer for polymers, potentially improving flexibility and thermal properties.

  • Electrolyte Additives: Sulfonamide-based compounds are explored as additives in electrolytes for lithium-ion batteries, where they can improve safety and performance by forming a stable solid-electrolyte interphase (SEI) on the electrode surface.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the general properties of sulfonamides and related chemicals, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7][8]

Conclusion

This compound represents an intriguing, yet under-explored, chemical entity. While the absence of a CAS number and published experimental data presents a challenge, its commercial availability and the well-understood chemistry of its constituent functional groups allow for a robust theoretical and predictive analysis. The proposed synthesis protocol provides a clear and viable path for its preparation in a laboratory setting. The predicted physicochemical properties suggest a molecule with favorable characteristics for applications in both medicinal chemistry and materials science. This guide serves as a foundational document to encourage and facilitate further empirical research into the properties and potential applications of this promising compound.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: o-Toluenesulfonamide.
  • Thermo Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfanilamide.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: Sulfanilamide Reagent.
  • Thermo Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfanilamide.
  • Cole-Parmer. (2019, November 18). Safety Data Sheet.
  • Dana Bioscience. (n.d.). 2-(Isopentyloxy)ethane-1-sulfonamide 100mg. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxoethane-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isobutoxy-1-isopentyloxy-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Rauk, A., et al. (2025). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Journal of Molecular Structure: THEOCHEM.
  • eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(isopentyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hughes, T. B., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9584-9593.
  • PubChem. (n.d.). 1-Bromo-2-(isopentyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Isopentyloxy)methoxy]-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 613-623.
  • European Patent Office. (1991).
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylbutoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(10), 3955-3959.
  • Harada, H., et al. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 606-612.
  • Pokrovskii, A. G., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids.
  • Pokrovskii, A. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid.
  • de Vries, R., et al. (2009). Pharmacokinetic and pharmacodynamic properties of SOL1: A novel dual inhibitor of neutral endopeptidase and endothelin converting enzyme. European Journal of Pharmacology, 616(1-3), 137-144.
  • PubChem. (n.d.). Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM484133. Retrieved from [Link]

  • Hallett, J. P., et al. (2011). Effect of sulfonate-based anions on the physicochemical properties of 1-alkyl-3-propanenitrile imidazolium ionic liquids. New Journal of Chemistry, 35(2), 402-410.

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Predicted Toxicity Profile of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Introduction: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel or data-poor compounds. This compound is one such entity. A thorough review of publicly available scientific literature and safety repositories reveals a significant absence of empirical toxicological data and a formal Safety Data Sheet (SDS) for this specific molecule.[1]

This guide is structured to address this critical information gap. As a Senior Application Scientist, my objective is not merely to state the absence of data but to provide a robust, scientifically-grounded framework for assessing potential risks. This is achieved through the established toxicological principle of read-across . By analyzing data from structurally analogous compounds, we can infer a reliable, albeit predictive, safety and toxicity profile for this compound. This document will therefore serve as a vital resource for researchers, enabling them to implement appropriate safety protocols and make informed decisions during its handling and use.

We will first establish the known chemical and physical properties of the target compound. Subsequently, we will detail the inferred toxicological hazards, propose comprehensive safety and handling protocols, and outline an experimental workflow for future toxicity verification.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a molecule is the first step in a comprehensive safety assessment. While experimental data is limited, computational models provide valuable predicted properties for this compound.

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₇NO₃SPubChem[1]
Molecular Weight 195.28 g/mol PubChem[1]
IUPAC Name 2-(3-methylbutoxy)ethanesulfonamidePubChem[1]
CAS Number Not assignedN/A
Predicted XlogP 0.5PubChem[1]
Predicted Hydrogen Bond Donor Count 1PubChem[1]
Predicted Hydrogen Bond Acceptor Count 4PubChem[1]
Predicted Rotatable Bond Count 6PubChem[1]

Table 1: Physicochemical Properties of this compound.

The structure contains a primary sulfonamide group, a flexible ether linkage, and an isoamyl (3-methylbutoxy) group. The predicted XlogP value of 0.5 suggests a relatively balanced solubility profile, indicating it may be soluble in both polar and some non-polar organic solvents.

Section 2: Toxicological Assessment via Read-Across from Structural Analogs

The core of this safety assessment rests on the principle of read-across. This methodology leverages toxicological data from one or more source chemicals to predict the toxicity of a target substance that is structurally similar. The underlying assumption is that similar chemical structures will have similar physicochemical properties, leading to comparable absorption, distribution, metabolism, excretion (ADME), and toxicological profiles.

For this compound, we have identified key structural analogs for which safety data is available:

  • 2-Butoxyethane-1-sulfonamide [2]: Shares the core alkoxy-ethane-sulfonamide structure, differing only in the specific alkyl chain of the ether.

  • 2-(Tert-butoxy)ethane-1-sulfonamide [3]: Another close analog with a different ether group isomer.

  • General Sulfonamides : This functional group is prevalent in pharmaceuticals and its general toxicological properties are well-documented.[4][5][6][7]

The following diagram illustrates the structural relationship, forming the basis of our read-across assessment.

G cluster_target Target Compound cluster_surrogates Surrogate Compounds (Data Available) Target This compound (Data Deficient) Surrogate1 2-Butoxyethane-1-sulfonamide Target->Surrogate1 Structural Similarity (Alkyl Ether Chain Variant) Surrogate2 2-(Tert-butoxy)ethane-1-sulfonamide Target->Surrogate2 Structural Similarity (Alkyl Ether Isomer) Surrogate3 General Sulfonamides Target->Surrogate3 Functional Group Similarity (Core Moiety) G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A Review Inferred SDS (This Guide) B Perform Risk Assessment (Quantity, Procedure) A->B C Designate Work Area (Fume Hood) B->C D Assemble PPE (Gloves, Goggles, Lab Coat) C->D E Handle Compound in Designated Fume Hood D->E F Use Smallest Quantity Necessary E->F G Segregate Waste F->G H Decontaminate Work Area G->H I Dispose of Waste Properly H->I J Wash Hands Thoroughly I->J

Workflow for handling novel or data-poor chemical compounds.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them immediately if contaminated.

    • Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required if handled inside a certified chemical fume hood. If work outside a hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator.

Handling and Storage:

  • Handling: All manipulations should be performed in a chemical fume hood to control potential vapor or aerosol exposure. [8]Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Section 6: Proposed Experimental Workflow for Toxicity Verification

For research professionals developing drugs or other applications for this molecule, generating preliminary in vitro toxicity data is a critical step. The following outlines a standard protocol for a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cytotoxicity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the treated cells for a standard duration (e.g., 24, 48, or 72 hours) under normal cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Diagram of the MTT Assay Workflow:

G A 1. Plate Cells in 96-well Plate C 3. Treat Cells with Compound A->C B 2. Prepare Compound Serial Dilutions B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (Metabolic Conversion) D->E F 6. Add Solubilizer (Dissolve Formazan) E->F G 7. Read Absorbance (Plate Reader) F->G H 8. Analyze Data (Calculate IC50) G->H

Sources

Literature review of ether-sulfonamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of an ether linkage and a sulfonamide moiety within a single molecular framework gives rise to the ether-sulfonamide class of compounds, a scaffold of significant and expanding importance in the field of medicinal chemistry. These derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of therapeutic applications.[1] Their value is underscored by their presence in clinically approved drugs and numerous promising candidates in the developmental pipeline.

This technical guide provides an in-depth exploration of ether-sulfonamide derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. Moving beyond a mere recitation of facts, this document delves into the causal relationships underpinning the synthesis, structure-activity relationships (SAR), and mechanisms of action that define this versatile chemical class. We will explore key therapeutic areas, examine detailed experimental protocols, and present a forward-looking perspective on the future of ether-sulfonamide research.

I. Core Synthetic Strategies and Methodologies

The construction of the ether-sulfonamide scaffold can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of other functional groups within the molecule. The most prevalent strategies involve the formation of the S-N bond or the C-O-C ether linkage as the key bond-forming step.

Synthesis via S-N Bond Formation

The reaction between a sulfonyl chloride and an amine is the most classical and widely employed method for constructing the sulfonamide bond.[2][3] This approach is highly reliable and accommodates a vast range of substrates.

General Experimental Protocol: Synthesis of an N-Aryl Ether-Sulfonamide

This protocol details a representative synthesis where an ether-containing aniline is coupled with a sulfonyl chloride.

  • Step 1: Dissolution of Amine. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the ether-substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents), to act as an acid scavenger.

  • Step 2: Addition of Sulfonyl Chloride. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired sulfonyl chloride (1.1 equivalents) in the same solvent to the stirred reaction mixture. The slow addition is crucial to control any exotherm.

  • Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Step 4: Aqueous Work-up. Upon completion, quench the reaction by adding water. If necessary, add a mild acid (e.g., 1M HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Step 5: Purification. Wash the combined organic layers sequentially with water and brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

  • Step 6: Final Product Isolation. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether-sulfonamide derivative.

  • Step 7: Characterization. Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture, particularly with reactive sulfonyl chlorides.

  • Acid Scavenger: The reaction generates HCl as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Controlled Addition at 0 °C: The reaction can be exothermic. Cooling prevents potential side reactions and degradation of sensitive functional groups.

  • Aqueous Work-up and Washes: These steps are essential to remove the base hydrochloride salt, any remaining water-soluble reagents, and impurities, simplifying the subsequent purification.

Synthesis via Ether Bond Formation

Alternatively, the ether linkage can be formed on a molecule that already contains the sulfonamide group. The Williamson ether synthesis is a common method for this transformation.

Workflow for Ether Synthesis on a Sulfonamide Scaffold

G cluster_0 Williamson Ether Synthesis A Phenolic Sulfonamide D Deprotonation to form Phenoxide A->D Reacts with B Base (e.g., K2CO3, NaH) B->D C Alkyl Halide (R-X) E Nucleophilic Attack (SN2) C->E D->E Reacts with F Ether-Sulfonamide Product E->F Forms

Caption: Workflow for Williamson Ether Synthesis.

II. Therapeutic Applications and Mechanisms of Action

Ether-sulfonamide derivatives have emerged as potent agents in several key therapeutic areas. Their efficacy often stems from the specific geometric and electronic properties conferred by the combination of the flexible ether linker and the hydrogen-bonding capabilities of the sulfonamide group.

Anticancer Activity

A significant number of ether-sulfonamide derivatives exhibit potent anticancer properties, often by inhibiting key enzymes involved in tumor growth and proliferation.[4][5]

Pazopanib: A Case Study in Tyrosine Kinase Inhibition

Pazopanib (Votrient®) is a clinically approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7] Its structure, while not a classical ether-sulfonamide, features a sulfonamide group critical for its activity. The principles of its mechanism are highly relevant to the broader class. Pazopanib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[8][9]

Mechanism of Action: Inhibition of Angiogenesis

By inhibiting these receptors, Pazopanib effectively blocks the signaling pathways that lead to angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[7][10] This "starves" the tumor of essential nutrients and oxygen.

G cluster_0 Signaling Cascade VEGF VEGF/PDGF VEGFR VEGFR/PDGFR VEGF->VEGFR Binds TKD Tyrosine Kinase Domain (TKD) VEGFR->TKD Activates Pazopanib Pazopanib Pazopanib->TKD Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TKD->Downstream Phosphorylates Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Promotes

Caption: Pazopanib's inhibition of angiogenesis.

Antibacterial Activity

The sulfonamide moiety is historically one of the first classes of antibacterial agents.[11] Its mechanism of action is well-established and relies on its structural mimicry of para-aminobenzoic acid (PABA).[2][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, using PABA as a key substrate. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), blocking this pathway.[12][13] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, this mechanism provides selective toxicity against bacteria.[2] The ether portion of the molecule can be modified to enhance potency, improve pharmacokinetic properties, or broaden the spectrum of activity.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases (CAs).[14] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[15]

Therapeutic Implications

Inhibition of specific CA isoforms has therapeutic applications in various conditions:

  • Glaucoma: Inhibition of CA II in the eye reduces the production of aqueous humor, lowering intraocular pressure.[16]

  • Epilepsy and Neuropathic Pain: Certain CA isoforms are involved in neuronal excitability.[16]

  • Cancer: Tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[17][18] Selective inhibitors are therefore pursued as anticancer agents.

The design of isoform-selective inhibitors is a key challenge, and the "tail approach" is often employed. This involves modifying the part of the molecule extending away from the sulfonamide group (which could be an ether-containing moiety) to exploit differences in the active site cavities of the various CA isoforms.[15]

Antiviral Activity

Certain sulfonamide-containing molecules have been developed as potent antiviral agents. A prominent example is Darunavir, an HIV-1 protease inhibitor.

Darunavir: An HIV-1 Protease Inhibitor

Darunavir is a cornerstone of modern antiretroviral therapy (ART).[19] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral maturation.[20][21] By inhibiting this enzyme, Darunavir prevents the production of mature, infectious virus particles.[19] While early investigations explored its potential against other viruses, such as SARS-CoV-2, studies showed it lacked significant activity against the coronavirus protease.[20][22]

III. Structure-Activity Relationships (SAR) and Drug Design

The optimization of ether-sulfonamide derivatives relies on a systematic understanding of how structural modifications impact biological activity.

Key Structural Elements for SAR Exploration:

  • The Sulfonamide Group (-SO₂NHR):

    • The primary sulfonamide (-SO₂NH₂) is often crucial for activity, particularly in carbonic anhydrase and DHPS inhibitors, as it directly interacts with the enzyme's active site.

    • Substitution on the nitrogen (secondary sulfonamides) can modulate physicochemical properties like solubility and cell permeability, and can be used to introduce additional binding interactions.

  • The Aromatic Ring:

    • The substitution pattern on the aromatic ring to which the sulfonamide is attached is critical. Electron-withdrawing or -donating groups can influence the pKa of the sulfonamide proton and the overall electronic character of the molecule.

    • Positional isomers can have drastically different activities, highlighting the importance of the geometric arrangement of functional groups.

  • The Ether Linkage (-O-):

    • The ether group provides conformational flexibility, allowing the molecule to adopt an optimal binding pose within the target protein.

    • The length and nature of the alkyl or aryl groups connected by the ether can be varied to probe different regions of the binding pocket. This is a key strategy in the "tail approach" for achieving selectivity.

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of ether-sulfonamide derivatives targeting a generic kinase, illustrating common principles.

Compound IDR¹ (Ether Side Chain)R² (Amine)Kinase IC₅₀ (nM)
ES-1 -CH₃-H520
ES-2 -CH₂CH₃-H350
ES-3 -CH₂-Ph-H85
ES-4 -CH₂-(4-F-Ph)-H30
ES-5 -CH₂-(4-F-Ph)-CH₃150

Analysis of SAR Trends:

  • Ether Side Chain (R¹): Increasing the size and introducing aromaticity (ES-1 to ES-3) improves potency, suggesting a hydrophobic pocket in the binding site. Adding an electron-withdrawing fluorine atom (ES-4) further enhances activity, possibly through a specific hydrogen bond or halogen bond interaction.

  • Sulfonamide Substitution (R²): Methylation of the sulfonamide nitrogen (ES-5) reduces activity compared to the unsubstituted analog (ES-4). This indicates that the N-H proton may be a critical hydrogen bond donor for target engagement.

IV. Challenges and Future Perspectives

Despite the successes, the development of ether-sulfonamide derivatives is not without its challenges. Issues such as off-target effects, particularly due to the promiscuity of the sulfonamide group for various enzymes (e.g., non-selective CA inhibition), can lead to side effects.[2] Achieving isoform selectivity for targets like carbonic anhydrases and kinases remains a primary goal for medicinal chemists.

The future of this field is bright, with several exciting avenues for exploration:

  • Novel Scaffolds: Integrating the ether-sulfonamide motif into novel, more rigid, or conformationally constrained heterocyclic systems to improve selectivity and reduce off-target activity.

  • Targeted Delivery: Conjugating ether-sulfonamide inhibitors to tumor-targeting moieties to increase local drug concentration and reduce systemic toxicity.

  • Polypharmacology: Intentionally designing multi-targeted agents (like Pazopanib) where hitting multiple nodes in a disease pathway can lead to synergistic effects and overcome drug resistance.

The versatility of the ether-sulfonamide scaffold, combined with an ever-deepening understanding of its role in molecular recognition, ensures its continued prominence in the ongoing quest for new and effective therapeutic agents.

V. References

  • De Meyer, S., et al. (2020). Lack of antiviral activity of darunavir against SARS-CoV-2. Journal of Medical Virology. Available at: [Link]

  • Cancer Research UK. (n.d.). Pazopanib (Votrient). Available at: [Link]

  • Novartis. (n.d.). Votrient® (pazopanib) tablets. Available at: [Link]

  • Sleijfer, S., et al. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Cao, B., et al. (2020). A Trial of Lopinavir–Ritonavir in Adults Hospitalized with Severe Covid-19. New England Journal of Medicine. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Available at: [Link]

  • GlaxoSmithKline. (n.d.). Votrient (pazopanib) prescribing information. Available at: [Link]

  • Markowitz, M., & M. S. Saag. (2007). Darunavir: a new HIV-1 protease inhibitor for the treatment of HIV infection. Expert Review of Anti-infective Therapy. Available at: [Link]

  • IAPAC. (n.d.). darunavir (Prezista). Available at: [Link]

  • Lu, H., et al. (2020). Antiviral Activity and Safety of Darunavir/Cobicistat for Treatment of COVID-19. medRxiv. Available at: [Link]

  • Gullick, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • McGrath, J. E., et al. (2004). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Graham, P. (n.d.). Antibacterial sulfonamides. SlidePlayer. Available at: [Link]

  • Barboza, M. W., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • Nocentini, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2015). (PDF) Antimicrobial sulfonamide drugs. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm. Available at: [Link]

  • ResearchGate. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]

  • ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • Maresca, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Willis, M. C., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]

  • Wujec, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity: Synthesis, biological assessment, and molecular dynamic simulations. Bioorganic Chemistry. Available at: [Link]

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. Available at: [Link]

Sources

Potential therapeutic targets for 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for 2-(3-Methylbutoxy)ethane-1-sulfonamide Content Type: Technical Whitepaper / Investigational Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Aliphatic "Tail" Strategy

This compound represents a distinct chemotype within the sulfonamide class of pharmacophores. Unlike the classical aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide) which rely on


-stacking interactions within active sites, this compound features a flexible, lipophilic aliphatic ether tail  (the 3-methylbutoxy group) attached to a primary sulfonamide zinc-binding group (ZBG).

This structural architecture suggests a specific utility: targeting enzymes and channels where hydrophobic pocket plasticity is more critical than rigid aromatic stacking. This guide profiles the compound as a high-value chemical probe for Carbonic Anhydrase (CA) isoform selectivity and Voltage-Gated Sodium Channel (Nav) modulation, leveraging the "Tail Approach" of rational drug design.

Molecular Architecture & Pharmacophore Analysis

To understand the therapeutic targets, we must first deconstruct the ligand's interaction potential.

Structural DomainChemical MoietyFunction / Interaction Mode
The "Head" Primary Sulfonamide (

)
Zinc Coordination: Acts as a monoanionic ligand, displacing the zinc-bound water molecule/hydroxide ion in metalloenzymes. H-Bonding: Donor/Acceptor capability for polar residues (e.g., Thr199 in CA II).
The "Linker" Ethylene Ether (

)
Flexibility: Allows the "head" to pivot and orient correctly within the catalytic site while the "tail" seeks hydrophobic anchoring.
The "Tail" 3-Methylbutoxy (Isopentyl)Hydrophobic Anchoring: Targets lipophilic pockets (e.g., Val121, Leu198 in CAs). The branched isopentyl group increases steric bulk compared to straight chains, potentially improving selectivity for isoforms with larger hydrophobic pockets.

Primary Therapeutic Target: Carbonic Anhydrase Isoforms (CA)[1][2]

The most authoritative target for any primary unsubstituted sulfonamide is the Carbonic Anhydrase (CA) family (EC 4.2.1.1). However, the aliphatic nature of this compound shifts its profile from a broad-spectrum inhibitor to a potential isoform-selective probe.

Mechanism of Action: The Zinc-Hydroxide Displacement

The sulfonamide nitrogen (in its deprotonated form,


) coordinates directly to the 

ion in the CA active site. This locks the enzyme in an inactive state by preventing the formation of the nucleophilic zinc-hydroxide species required for

hydration.
Isoform Selectivity Prediction (The "Tail Approach")

While aromatic sulfonamides bind tightly to the ubiquitous hCA II , aliphatic sulfonamides often exhibit lower affinity for hCA II but maintained or enhanced affinity for other isoforms due to the specific topology of the hydrophobic half of the active site.

  • Target A: hCA IX (Hypoxic Tumors): The isopentyl tail is predicted to interact with the hydrophobic rim of the hCA IX active site. Selective inhibition of hCA IX is a validated strategy for disrupting pH regulation in hypoxic tumor cells, leading to reduced metastasis.

  • Target B: hCA XII (Glaucoma/Tumors): Similar to hCA IX, this transmembrane isoform has a specific hydrophobic pocket that accommodates flexible aliphatic ethers better than rigid bulky aromatics.

  • Target C: Mitochondrial hCA VA/VB: Aliphatic lipophilic tails facilitate mitochondrial entry, potentially targeting these isoforms involved in ureagenesis and gluconeogenesis (relevant for anti-obesity applications).

Visualization: The Inhibition Pathway

CA_Inhibition_Mechanism Compound 2-(3-Methylbutoxy) ethane-1-sulfonamide ActiveSite CA Active Site (Zn2+ Coordination) Compound->ActiveSite Sulfonamide Head (Zn Binding) HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Compound->HydrophobicPocket Isopentyl Tail (Van der Waals) Inhibition Catalytic Lock (No CO2 Hydration) ActiveSite->Inhibition Displaces Zn-OH HydrophobicPocket->Inhibition Stabilizes Complex TherapeuticEffect pH Modulation (Anti-Glaucoma / Anti-Tumor) Inhibition->TherapeuticEffect Downstream Physiology

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by the compound, highlighting the dual binding mode (Head + Tail).

Secondary Target: Voltage-Gated Sodium Channels (Nav)

Many sulfonamide-based drugs (e.g., Zonisamide, Lacosamide-derivatives) exhibit anticonvulsant properties by modulating voltage-gated sodium channels.

  • Mechanism: The compound is predicted to stabilize the fast inactivation state of the Nav channel. The ether-linked aliphatic tail mimics the side chains of known anticonvulsants, allowing the molecule to lodge in the inner pore or the fenestrations of the channel, physically occluding ion flow or altering gating kinetics.

  • Therapeutic Relevance: Epilepsy (partial seizures) and Neuropathic Pain.

Experimental Validation Protocols

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

Objective: Determine the Inhibition Constant (


) against hCA I, II, IX, and XII.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
    • Enzyme: Recombinant hCA isoforms (commercially available).

  • Workflow:

    • Incubate enzyme with increasing concentrations of This compound (0.1 nM to 10

      
      M) for 15 minutes at room temperature.
      
    • Rapidly mix enzyme-inhibitor solution with

      
       substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Monitor the absorbance change at 557 nm (acidification rate).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Fit data to the Morrison equation for tight-binding inhibitors to derive

      
      .
      
    • Validation Check: Use Acetazolamide as a positive control (

      
       should be ~12 nM for hCA II).
      
Protocol B: Whole-Cell Patch Clamp (Nav Channel Screening)

Objective: Assess the compound's ability to block Nav1.1, Nav1.5, or Nav1.7 currents.

  • Setup:

    • Cells: HEK293 cells stably expressing the specific Nav isoform.

    • Internal Solution: CsF-based pipette solution (to block K+ channels).

  • Workflow:

    • Establish Whole-Cell configuration (

      
      ).
      
    • Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.

    • Perfuse This compound (10

      
      M and 100 
      
      
      
      M).
    • Measure peak current amplitude and steady-state inactivation shift.

  • Validation Check:

    • Significant reduction in peak current (>50%) or a hyperpolarizing shift in the inactivation curve confirms Nav modulation.

Synthesis & Workflow Diagram

To facilitate the investigation, the following workflow outlines the logical progression from chemical verification to biological profiling.

Experimental_Workflow Synthesis Chemical Synthesis (Sulfamoylation of 2-(3-methylbutoxy)ethanol) QC QC Validation (NMR, LC-MS, purity >98%) Synthesis->QC Screen_CA Primary Screen: CA Inhibition (Stopped-Flow) QC->Screen_CA Screen_Nav Secondary Screen: Nav Electrophysiology QC->Screen_Nav Selectivity Selectivity Profiling (hCA IX vs hCA II) Screen_CA->Selectivity If Ki < 100nM Lead_Opt Lead Optimization (Tail modification) Screen_Nav->Lead_Opt Functional Block Selectivity->Lead_Opt High Selectivity

Figure 2: Operational workflow for validating this compound as a therapeutic probe.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a new binding mode for aliphatic sulfonamides. Chemistry – A European Journal, 18(11), 3146-3151. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

  • Sestito, S., et al. (2016). The "tail" approach for the design of isoform-selective carbonic anhydrase inhibitors.[4][1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1695-1702. Link

  • PubChem Compound Summary. (n.d.). This compound (CID 61484175). National Center for Biotechnology Information. Link

Sources

Technical Guide: Lipophilicity Profiling of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the lipophilicity (LogP) of 2-(3-Methylbutoxy)ethane-1-sulfonamide , a specific aliphatic sulfonamide derivative. This document is structured to guide researchers through the theoretical basis, experimental determination, and pharmacological implications of this physicochemical parameter.

Executive Summary

This compound (C₇H₁₇NO₃S) represents a distinct class of aliphatic sulfonamides characterized by an ether-linked isopentyl tail. Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole), this molecule lacks a benzene ring, resulting in a unique electron distribution and solubility profile.

The partition coefficient (LogP ) is the critical determinant of this molecule's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] Current predictive models place the LogP of this compound in the 0.5 – 0.8 range, classifying it as moderately polar . This guide outlines the structural drivers of this value and details the validated protocols required to experimentally verify it.

Physicochemical Profile & Theoretical LogP

Structural Analysis

The molecule consists of three distinct functional domains that compete to define its net lipophilicity:

  • Sulfonamide Head Group (–SO₂NH₂): Highly polar and hydrophilic. Acts as a hydrogen bond donor and acceptor. (Contribution: approx. -1.2 to -1.5 Log units).

  • Ethoxy Linker (–CH₂CH₂O–): A flexible, moderately polar spacer. The oxygen atom adds hydrogen bond accepting capability, slightly lowering LogP.

  • Isopentyl Tail (–CH₂CH₂CH(CH₃)₂): The hydrophobic anchor. This branched alkyl chain provides the necessary lipophilicity to facilitate membrane interaction. (Contribution: approx. +2.5 Log units).

Quantitative Data Summary

The following table synthesizes predicted physicochemical properties based on fragment contribution methods (e.g., XLogP3, ClogP).

ParameterValueConfidenceImplication
Formula C₇H₁₇NO₃SN/ALow Molecular Weight (<200 Da) favors diffusion.
MW 195.28 g/mol ExactHigh solubility potential.
Predicted LogP 0.50 ± 0.2 HighHydrophilic-Lipophilic Balance (HLB): Favors aqueous solubility over lipid storage.
H-Bond Donors 1HighSulfonamide -NH₂.
H-Bond Acceptors 3HighSulfonyl oxygens + Ether oxygen.
Polar Surface Area ~68 ŲMediumGood intestinal absorption predicted (PSA < 140 Ų).

Expert Insight: A LogP of 0.5 suggests this compound occupies a "sweet spot" for systemic distribution—water-soluble enough to avoid rapid metabolic clearance via hepatic accumulation, yet lipophilic enough to permeate cell membranes via passive diffusion.

Experimental Protocols for LogP Determination

Protocol A: RP-HPLC Determination (OECD 117)

Best for: Rapid estimation and comparative ranking against reference standards.

Principle: Retention time (


) on a hydrophobic (C18) column correlates linearly with LogP.

Workflow Diagram:

HPLC_Protocol Start Sample Prep (1 mg/mL in MeOH) Column C18 Column Isocratic elution Start->Column Standards Ref. Standards Mix (LogP 0.3 - 2.5) Standards->Column Detection UV Detection (210 nm / 254 nm) Column->Detection Calc Calculate k' values (Capacity Factor) Detection->Calc Extract tR Regression Linear Regression Log k' vs Log P Calc->Regression

Figure 1: RP-HPLC workflow for indirect LogP determination. The capacity factor (k') is derived from retention times to normalize system dead volume.

Step-by-Step Methodology:

  • System Setup: Agilent 1200 or equivalent HPLC with a C18 reverse-phase column (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (60:40 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the sulfonamide remains neutral (pKa typically ~10 for aliphatic sulfonamides).

  • Dead Time (

    
    ) Determination:  Inject Sodium Nitrate or Uracil to determine the column dead time.
    
  • Calibration: Inject a mixture of 5 reference compounds with known LogP values spanning the expected range (e.g., 2-Butanone (0.3), Aniline (0.9), Benzene (2.1)).

  • Sample Injection: Inject this compound in triplicate.

  • Calculation:

    • Calculate capacity factor:

      
      
      
    • Plot

      
       vs. known LogP of standards.[2]
      
    • Interpolate the sample's LogP from the regression line.

Protocol B: Shake-Flask Method (OECD 107)

Best for: Absolute quantification when HPLC results are ambiguous.

Causality & Logic: This method directly measures the equilibrium concentration in n-octanol and water. It is the gold standard but requires high purity (>98%).

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during the experiment.

  • Equilibration: Dissolve the sulfonamide in the pre-saturated water phase. Add an equal volume of pre-saturated octanol.

  • Agitation: Shake mechanically for 60 minutes at 25°C ± 1°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (if

    
     is known) or HPLC.
    
  • Self-Validation:

    • Perform the test at three different phase ratios (e.g., 1:1, 1:2, 2:1).

    • The calculated LogP must be consistent (<0.3 variance) across all ratios to be valid.

Implications for Drug Development

Blood-Brain Barrier (BBB) Penetration

With a LogP of ~0.5, this compound falls below the optimal range for passive CNS entry (typically LogP 2.0 – 3.5).

  • Prediction: Low intrinsic BBB permeability.

  • Application: If this molecule is intended as a Carbonic Anhydrase Inhibitor (CAI) for glaucoma (topical) or systemic diuretic use, this is advantageous as it minimizes CNS side effects (e.g., dizziness, paresthesia) common with more lipophilic sulfonamides like acetazolamide.

Solubility & Formulation

The moderate polarity indicates excellent solubility in aqueous buffers. This simplifies formulation:

  • IV/Oral: Likely requires no complex solubilizers (e.g., cyclodextrins).

  • Topical (Eye drops): High water solubility allows for high-concentration dosing in ophthalmic solutions without irritation-causing co-solvents.

Structure-Property Relationship (SPR) Map

SPR_Map Center LogP ~ 0.5 (Target Molecule) Effect1 High Water Solubility Center->Effect1 Effect2 Low CNS Penetration Center->Effect2 Effect3 Rapid Renal Clearance Center->Effect3 Sub1 Sulfonamide Group (-1.5 LogP) Sub1->Center Decreases Sub2 Isopentyl Tail (+2.5 LogP) Sub2->Center Increases Sub3 Ether Linker (-0.5 LogP) Sub3->Center Modulates

Figure 2: Structure-Property Relationship map illustrating how functional groups contribute to the net lipophilicity and subsequent biological effects.

References

  • PubChem. (n.d.). This compound (Compound).[3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

Sources

Methodological & Application

HPLC method development for 2-(3-Methylbutoxy)ethane-1-sulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-(3-Methylbutoxy)ethane-1-sulfonamide

Executive Summary

This guide details the method development strategy for This compound , a structural intermediate often encountered in the synthesis of endothelin receptor antagonists and sulfonylurea derivatives.

The Analytical Challenge: Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this analyte lacks a conjugated


-system (benzene ring), resulting in negligible UV absorbance above 220 nm. Consequently, standard "generic" HPLC methods using UV detection at 254 nm will fail.

This protocol utilizes Low-Wavelength UV (200–210 nm) combined with a high-purity silica C18 stationary phase to achieve sensitivity. Alternative detection strategies (CAD/ELSD/MS) are discussed for trace-level analysis.

Analyte Profiling & Physicochemical Logic

Understanding the molecule is the prerequisite for column selection.

PropertyValue (Estimated)Chromatographic Implication
Structure

Aliphatic Backbone: Requires high carbon load (C18) for hydrophobic retention.Ether Linkage: Adds polarity; potential for hydrogen bonding.Sulfonamide: Weakly acidic (

).
Chromophore Minimal (

transitions only)
Detection: Must use

nm or universal detectors (CAD, ELSD, RI).
Log P ~0.8 – 1.2Mode: Reversed-Phase (RP) is ideal. Retention will be moderate.
Solubility Soluble in Methanol, ACN, WaterDiluent: Water:ACN (50:50) recommended to prevent solvent shock.

Method Development Strategy

Detector Selection (The Critical Path)

Because the analyte lacks aromaticity, the choice of detector dictates the mobile phase.

  • UV/Vis (Diode Array): Feasible only at 200–210 nm .

    • Constraint: You cannot use Methanol (UV cutoff ~205 nm) or Acetate buffers. You must use Acetonitrile (UV cutoff <190 nm) and Phosphoric Acid.

  • LC-MS (ESI): Preferred for sensitivity.

    • Constraint: Requires volatile buffers (Formic Acid).

  • CAD (Charged Aerosol Detector): Ideal for this molecule if available, as response is independent of chromophores.

This protocol focuses on the UV-Method as it is the standard requirement for HPLC, but acknowledges the superiority of CAD/MS for impurities.

Stationary Phase Selection
  • Primary Choice: C18 (L1) with high surface coverage (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Reasoning: The isopentyl tail requires hydrophobic interaction. End-capping is crucial to prevent peak tailing from the sulfonamide amine interacting with free silanols.

  • Alternative: C8 (L7) if retention on C18 is excessive (>20 mins), though unlikely for this polarity.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with PDA/DAD (capable of 190–800 nm) or UPLC.

  • Reagents:

    • Acetonitrile (HPLC Grade, Far UV).

    • Water (Milli-Q, 18.2 MΩ).

    • Orthophosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Column C18,

mm, 3.5 µm or 5 µm
Balances resolution and backpressure.
Mobile Phase A 0.1%

in Water
Acidic pH (~2.1) suppresses silanol activity and keeps sulfonamide neutral. Phosphate is transparent at 205 nm.
Mobile Phase B Acetonitrile (100%)Essential for low-UV transparency.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Wavelength 205 nm (Bandwidth 4 nm)Target the sulfonyl/ether absorption. Reference off.
Temp 30°CImproves mass transfer and retention reproducibility.
Injection Vol 10–20 µLHigher volume compensates for weak UV response.
Gradient Profile

Note: The analyte is moderately polar. A steep gradient is not necessary, but a wash step is required to clear the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
15.03070Linear Gradient (Elution)
18.0595Column Wash
20.0595Wash Hold
20.1955Return to Initial
25.0955Re-equilibration

Method Logic & Visualization

The following diagrams illustrate the decision process and the chemical interaction mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: this compound ChromophoreCheck Check Chromophore (Aromatic Rings?) Start->ChromophoreCheck NoChromophore No: Aliphatic Only ChromophoreCheck->NoChromophore Negative DetectorChoice Select Detector NoChromophore->DetectorChoice UV_Path UV/Vis (Standard) DetectorChoice->UV_Path Universal_Path CAD / ELSD / MS DetectorChoice->Universal_Path UV_Constraints Constraint: Wavelength < 210 nm No Methanol, No Acetate UV_Path->UV_Constraints Univ_Constraints Constraint: Volatile Buffers (Formic Acid/Ammonium Formate) Universal_Path->Univ_Constraints Final_UV Method A: UV @ 205nm MP: 0.1% H3PO4 / ACN UV_Constraints->Final_UV Final_MS Method B: LC-MS/CAD MP: 0.1% Formic / ACN Univ_Constraints->Final_MS

Caption: Decision matrix for detector selection based on the analyte's lack of aromatic chromophores.

Diagram 2: Retention Mechanism on C18

RetentionMech cluster_0 Stationary Phase Surface Silica Silica Support C18_Chain C18 Ligand (Hydrophobic) Silica->C18_Chain Bonded Analyte_Tail Isopentyl Group (Hydrophobic) C18_Chain->Analyte_Tail Van der Waals Interaction (Retention) Analyte_Head Sulfonamide/Ether (Polar) MobilePhase Mobile Phase (H2O/ACN) Analyte_Head->MobilePhase H-Bonding (Solubility)

Caption: The hydrophobic isopentyl tail drives retention on C18, while the polar head interacts with the mobile phase.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," perform the following validation steps aligned with ICH Q2(R2) guidelines [1].

  • Specificity: Inject the mobile phase blank. Ensure no interference at the retention time of the analyte (approx. 8–12 min in the gradient above). If synthesizing the analyte, inject precursors (e.g., 2-(3-methylbutoxy)ethanol) to prove separation.

  • Linearity: Because of the weak UV response, linearity is critical. Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance:

      
      .
      
  • LOD/LOQ: Determine the signal-to-noise ratio (S/N).

    • LOD: S/N

      
       3:1.
      
    • LOQ: S/N

      
       10:1.
      
    • Note: If UV sensitivity is insufficient for your required LOQ (e.g., ppm level impurities), switch to LC-MS [2].

  • Robustness: Vary the wavelength (

    
     nm). Since 205 nm is on a slope of the absorption curve, small changes can drastically affect area counts.
    

Troubleshooting & Optimization

  • Problem: Baseline Drift.

    • Cause: Absorption of Acetonitrile at 205 nm vs. Water.

    • Fix: Use "Far UV" grade ACN. You can also balance the absorbance by adding a tiny amount of acetone or sacrificial absorber to the A line, but modern DADs usually handle this via reference subtraction (though reference subtraction is risky if the analyte absorbs at the reference wavelength).

  • Problem: Peak Tailing.

    • Cause: Interaction of the sulfonamide nitrogen with residual silanols.

    • Fix: Ensure pH is acidic (< 2.5). If tailing persists, switch to a "Shield" or "Polar Embedded" RP column.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Sulfonamide Impurities. FDA.

  • PubChem. (n.d.).[2][3] Compound Summary: this compound. National Library of Medicine.

Sources

Application Note: Preparation of 2-(3-Methylbutoxy)ethane-1-sulfonamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the standardized protocol for preparing, validating, and storing stock solutions of 2-(3-Methylbutoxy)ethane-1-sulfonamide (MW: 195.28 g/mol ) using Dimethyl Sulfoxide (DMSO). While sulfonamides are generally stable, the specific combination of a lipophilic isopentyl ether tail and a polar sulfonamide head group requires precise solvent handling to prevent precipitation and hydrolysis. This protocol mitigates the risks of DMSO hygroscopicity (water uptake) and freeze-thaw degradation, ensuring high-fidelity data for high-throughput screening (HTS) and cell-based assays.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful dissolution. This compound possesses a "surfactant-like" structure with a hydrophobic tail and a polar head.

PropertyValueImplication for Stock Prep
IUPAC Name This compound-
Molecular Formula

-
Molecular Weight 195.28 g/mol Critical for molarity calculations.[1]
Physical State White/Off-white solidPowder handling requires anti-static measures.
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity; soluble in organic solvents.
H-Bond Donors 1 (Sulfonamide

)
Potential for crystal lattice formation; requires polar aprotic solvent (DMSO) to disrupt.
Solubility Risk Water uptake in DMSOWater acts as an anti-solvent, causing "crashing out" (precipitation).[2]

Materials & Equipment

Reagents
  • Target Compound: this compound (>98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, stored over molecular sieves.
    
    • Note: Do not use "standard grade" DMSO that has been opened and sitting on a shelf; it likely contains significant water.

  • Desiccant: Silica gel or Drierite (for desiccator storage).

Equipment
  • Analytical Balance: Precision to 0.01 mg (e.g., Mettler Toledo).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: With temperature control (optional but recommended).

  • Liquid Handling: Calibrated micropipettes (P200, P1000) with low-retention tips.

  • Storage Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene (PP) for long-term storage if possible, as DMSO can leach plasticizers.

Protocol: Preparation of 10 mM Stock Solution

This protocol uses the Gravimetric-Volumetric Hybrid Method for maximum accuracy. We calculate the volume of DMSO needed based on the exact mass of the powder weighed.

Step 1: Environmental Control

DMSO is highly hygroscopic.[3][4] At 60% relative humidity, a thin layer of DMSO can absorb up to 10% water by weight in under 24 hours.

  • Action: Perform weighing and dissolution in a low-humidity environment if possible.

  • Action: Allow the compound vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

Step 2: Weighing & Calculation[1]
  • Place a sterile amber glass vial on the balance and tare it.

  • Weigh approximately 5 mg to 10 mg of the compound. Record the exact mass.

  • Calculate the required DMSO volume using the formula:



Example Calculation:

  • Mass Weighed: 5.20 mg

  • Target Concentration: 10 mM (0.01 M)

  • MW: 195.28 g/mol



Step 3: Dissolution
  • Add Solvent: Add approximately 50% of the calculated DMSO volume to the vial.

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: Check for "Schlieren lines" (wavy lines indicating mixing) or solid clumps.

  • Sonication (Conditional): If solids remain, sonicate for 5 minutes at room temperature.

    • Warning: Monitor temperature.[5][4][6] DMSO heats up during sonication. Heat can degrade sulfonamides. Keep temp < 30°C.

  • Top Up: Add the remaining DMSO to reach the final calculated volume. Vortex again.

Step 4: Quality Control (QC)

Before freezing, validate the solution.

  • Visual Inspection: Hold vial against a light source. The solution must be completely clear. Any turbidity suggests insolubility or salt formation.

  • LC-MS Verification (Best Practice): Inject a diluted sample (e.g., 10 µM in 50:50 Acetonitrile:Water) to confirm the parent mass (m/z ~196.1

    
    ) and ensure no hydrolysis occurred during prep.
    

Storage & Stability Management[1][8][11][12][13]

The "Freeze-Thaw" cycle is the enemy of stock solutions.

  • Aliquot Immediately: Do not store the bulk solution in one bottle. Divide into single-use aliquots (e.g., 50 µL or 100 µL) in screw-cap microtubes.

  • Storage Temperature:

    • Short Term (< 1 month): -20°C.[2]

    • Long Term (> 1 month): -80°C.

  • The "Supercooling" Phenomenon: Pure DMSO freezes at 18.5°C. However, it can supercool in freezers. When thawing, it may look liquid but contain micro-crystals.

    • Thawing Protocol: Thaw completely at room temperature or 37°C water bath. Vortex immediately after thawing to redissolve any concentration gradients or micro-precipitates.

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for preparing and troubleshooting the stock solution.

StockPrep Start Start: Equilibrate Compound to Room Temp Weigh Weigh Compound (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume V = Mass / (MW * Conc) Weigh->Calc AddSolvent Add 50% Volume DMSO Calc->AddSolvent Mix Vortex (30 sec) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate (5 min) Max Temp 30°C Check->Sonicate No (Turbid) TopUp Add Remaining DMSO & Vortex Check->TopUp Yes Sonicate->Check QC QC: LC-MS & Visual Check TopUp->QC Aliquot Aliquot & Store (-80°C) QC->Aliquot

Figure 1: Logical workflow for the preparation of sulfonamide stock solutions, including solubility checkpoints.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation upon thawing DMSO absorbed water (hygroscopic effect) or "Salting out".[2]Warm to 37°C and vortex.[2] If solid persists, the stock is compromised (water content >10%). Discard.
Yellowing of solution Oxidation of the ether linkage or trace impurities.Check LC-MS. If purity is >95%, use with caution. If <95%, discard. Store under nitrogen gas in future.
Solution freezes at 4°C Normal behavior.DMSO freezes at ~18.5°C. Ensure it is fully liquid before pipetting.
Inconsistent Assay Data "Pipetting Error" due to DMSO viscosity.DMSO is viscous.[4] Use positive displacement pipettes or aspirate slowly.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Way, L. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. [Link][4]

  • Cheng, X. et al. In situ DMSO hydration measurements of HTS compound libraries. J Biomol Screen. 2003 Jun;8(3):292-304. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. [Link]

Sources

Reagents required for sulfonamidation of 2-(3-methylbutoxy)ethane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Sulfonamidation of 2-(3-methylbutoxy)ethane Derivatives

Abstract & Scope

This technical guide details the reagents and protocols required for the sulfonamidation of 2-(3-methylbutoxy)ethane derivatives . These substrates contain a specific lipophilic ether tail (


), often employed in medicinal chemistry to modulate solubility and metabolic stability (LogD).

The primary focus of this guide is the N-sulfonylation of amine-functionalized derivatives (e.g., 2-(3-methylbutoxy)ethan-1-amine) using sulfonyl chlorides. We address the specific solubility requirements of this lipophilic ether scaffold and provide "self-validating" protocols to ensure high yield and purity.

Strategic Reagent Selection

Successful sulfonamidation relies on balancing nucleophilicity, electrophilicity, and proton scavenging. For 2-(3-methylbutoxy)ethane derivatives, the lipophilic nature of the isopentyl ether chain dictates the use of organic-soluble systems over purely aqueous ones.

A. The Electrophile: Sulfonyl Chlorides ( )
  • Role: Provides the sulfonyl group.[1][2][3][4][5]

  • Selection Criteria:

    • Aryl Sulfonyl Chlorides: Generally stable and highly reactive.

    • Alkyl Sulfonyl Chlorides: Less stable; prone to hydrolysis. Must be stored anhydrously.

  • Handling: These are lachrymators and moisture-sensitive. Reagent Quality Check: If the liquid is cloudy or the solid has a sour acidic smell, it may have hydrolyzed to the sulfonic acid, which is unreactive under these conditions.

B. The Base: Proton Scavengers

The reaction generates HCl equivalents. A base is required to drive the equilibrium and prevent amine protonation (which kills nucleophilicity).

ReagentTypeApplication Context
DIPEA (Hunig's Base) Organic (Tertiary Amine)Preferred. Non-nucleophilic due to steric bulk. High solubility in DCM/THF. Ideal for the lipophilic ether substrate.
Triethylamine (TEA) Organic (Tertiary Amine)Standard alternative. Cheaper, but can occasionally participate in side reactions (quaternization) with highly reactive electrophiles.
Pyridine Organic (Aromatic)Acts as both solvent and base. Good for difficult reactions but difficult to remove (requires acidic wash).
Na₂CO₃ / K₂CO₃ InorganicUsed in biphasic (Schotten-Baumann) conditions. Less ideal for this specific lipophilic substrate unless a phase transfer catalyst is added.
C. The Catalyst: Nucleophilic Activator
  • DMAP (4-Dimethylaminopyridine):

    • Role: "Turbocharger" for the reaction. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.

    • Usage: Mandatory for sterically hindered amines or electron-poor anilines. Use at 5–10 mol%.

D. The Solvent
  • Dichloromethane (DCM): The "Gold Standard" for this substrate. It perfectly solubilizes the 2-(3-methylbutoxy)ethyl chain.

  • THF (Tetrahydrofuran): Useful if the sulfonyl chloride is polar.

  • Acetonitrile (MeCN): A "greener" alternative to DCM, though solubility of the lipophilic tail must be verified.

Reaction Logic & Mechanism

The reaction follows a nucleophilic substitution at the sulfur atom. The base is critical not just for neutralizing HCl, but for ensuring the amine remains in its free base (nucleophilic) form.

Sulfonamidation_Mechanism Substrate Amine Substrate (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Sulfonyl Chloride (R'-SO2Cl) Reagent->Intermediate Base Base (DIPEA) Byproduct Salt (DIPEA·HCl) Base->Byproduct Scavenges H+ Product Sulfonamide (R-NH-SO2-R') Intermediate->Product Elimination of Cl- Intermediate->Byproduct HCl Removal

Figure 1: Mechanistic flow of base-mediated sulfonamidation.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (High Yield)

Best for medicinal chemistry library generation and small-to-medium scale (mg to g).

Reagents Required:

  • Substrate: 2-(3-methylbutoxy)ethan-1-amine derivative (1.0 equiv)

  • Sulfonyl Chloride: 1.1 – 1.2 equiv

  • Base: DIPEA (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equiv) in anhydrous DCM .

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT) to ensure the amine is fully deprotonated.

  • Cooling (Optional but Recommended): Cool the mixture to 0°C (ice bath). Why? Sulfonylation is exothermic; cooling prevents side reactions like bis-sulfonylation.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Self-Validating Step: Perform TLC or LCMS at T=1 hour.

    • Logic: If starting amine remains, add 0.1 equiv more sulfonyl chloride. If reaction is stalled, add 10 mol% DMAP.

  • Quench: Add 1M HCl (aq) to the reaction mixture.

    • Why? This converts excess amine and DIPEA into water-soluble salts, removing them from the organic layer.

  • Workup: Separate the organic layer. Wash with saturated NaHCO₃ (to remove acidic byproducts) and Brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: "Difficult" Substrates (DMAP Catalysis)

Use this if the amine is sterically hindered or electron-deficient (e.g., an aniline).

Modifications to Protocol A:

  • Add DMAP (10 mol%, 0.1 equiv) to the reaction mixture before adding the sulfonyl chloride.

  • Increase temperature: If no reaction occurs at RT after 2 hours, heat to reflux (40°C for DCM).

Troubleshooting & Critical Quality Attributes

ObservationRoot CauseCorrective Action
Low Conversion Sulfonyl chloride hydrolysis.Check reagent quality. Use fresh bottle or distill. Add excess (1.5 equiv).
Bis-Sulfonylation Primary amine reacted twice (

).
Reaction too hot or too much reagent. Keep at 0°C longer; add reagent slower.
Ether Cleavage Strong Lewis Acid contamination.Ensure no

,

, or strong mineral acids are present. The ether tail is stable to DIPEA/DCM.
Emulsion during Workup Lipophilic tail acts as surfactant.Add more Brine. Filter through Celite if necessary.

Workflow Decision Tree

Protocol_Selection Start Start: 2-(3-methylbutoxy)ethane Derivative CheckAmine Is the Amine Hindered/Aniline? Start->CheckAmine Standard Use Protocol A (DIPEA / DCM) CheckAmine->Standard No (Primary/Secondary Alkyl) Catalytic Use Protocol B (Add 10% DMAP) CheckAmine->Catalytic Yes (Steric/Aryl) CheckSolubility Is Product Water Soluble? Standard->CheckSolubility Catalytic->CheckSolubility Extract Acid/Base Extraction (Standard Workup) CheckSolubility->Extract No (Lipophilic) Column Flash Chromatography Required CheckSolubility->Column Yes (Polar)

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Woolven, H., et al. (2011).[6] Metal-Free Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4879. [Link]

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Chapter 6: Sulfonylation). [Link]

  • Perz, V., et al. (2016). Sustainable synthesis of sulfonamides. Green Chemistry, 18, 62-66. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

Sources

Application Notes and Protocols for 2-(3-Methylbutoxy)ethane-1-sulfonamide: Storage and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability testing of 2-(3-Methylbutoxy)ethane-1-sulfonamide. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles of chemical stability, focusing on the constituent sulfonamide and ether functional groups. It outlines potential degradation pathways and offers detailed protocols for handling, short-term and long-term storage, and a robust stability testing program designed to ensure the integrity and reliability of the compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is a molecule featuring two key functional groups that dictate its chemical behavior: a sulfonamide group and an ether linkage.

  • Sulfonamide Group (-SO₂NH₂): This functional group is known for its relative stability.[1][2][3] However, it is not inert and can be susceptible to degradation under certain conditions, primarily through hydrolysis, oxidation, and photolysis.[4][5][6][7]

  • Ether Linkage (-O-): The ether bond is generally characterized by its high chemical stability and resistance to hydrolysis, particularly when compared to more labile ester linkages.[8][9][10][11] Cleavage of the C-O bond typically requires harsh conditions, such as strong acids.[11]

The stability of this compound is therefore a composite of the properties of these two groups. Understanding the potential liabilities of each is crucial for designing appropriate storage conditions and stability studies.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13][14] Based on the structure of this compound, the following degradation pathways should be considered:

  • Hydrolytic Degradation: While the ether linkage is stable, the sulfonamide group can undergo hydrolysis, particularly under strongly acidic conditions (e.g., pH < 2).[4][15] This could lead to the cleavage of the S-N bond. Most sulfonamides, however, are hydrolytically stable in the pH range typically found in the environment (pH 4-9).[4][15]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the sulfur atom of the sulfonamide group or at carbons adjacent to the ether oxygen.[5][16][17] Oxidizing agents such as peroxides can induce degradation.[16]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of sulfonamides.[6][7][18] This can involve cleavage of the sulfonamide bond and other rearrangements.

The following diagram illustrates the potential sites of degradation on the molecule.

Caption: Potential degradation sites on this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. These are based on general best practices for sulfonamide-containing compounds and aim to mitigate the risks of degradation.

Parameter Short-Term Storage (≤ 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Lower temperatures slow down potential hydrolytic and oxidative degradation reactions.[19]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.
Light Protected from light (Amber vial)Protected from light (Amber vial)Prevents photolytic degradation.[6][7]
Humidity Tightly sealed container with desiccantTightly sealed container with desiccantMinimizes moisture, which can contribute to hydrolysis.
Container Chemically inert glass vial (e.g., borosilicate) with a secure capChemically inert glass vial (e.g., borosilicate) with a secure capPrevents leaching of impurities from the container and ensures a tight seal.

Stability Testing Protocol

A comprehensive stability testing program is essential to determine the shelf-life and re-test period for this compound. The following protocol is based on the principles outlined in the ICH Q1A (R2) guidelines and is designed to be a self-validating system.[19][20][21][22][23]

Experimental Workflow

The workflow for the stability testing program is outlined below.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Formal Stability Study cluster_3 Data Analysis & Reporting start Obtain a well-characterized batch of the compound characterize Initial Characterization (Purity, Appearance, etc.) start->characterize stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) characterize->stress storage Store samples at ICH conditions (Long-term, Accelerated) characterize->storage analyze_stress Analyze Degradants (LC-MS, etc.) stress->analyze_stress analyze_formal Analyze for Purity, Degradants, Appearance analyze_stress->analyze_formal Develop stability-indicating method pull_points Pull samples at specified time points storage->pull_points pull_points->analyze_formal data_analysis Analyze trends and calculate shelf-life analyze_formal->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for the stability testing of this compound.

Step-by-Step Methodology

4.2.1. Initial Characterization (Time Zero)

  • Objective: To establish the baseline characteristics of the compound.

  • Procedure:

    • Visually inspect the compound for appearance (e.g., color, physical state).

    • Determine the purity using a high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV, MS).

    • Obtain a reference spectrum (e.g., NMR, IR, MS) for identity confirmation.

    • Measure any other relevant physical properties (e.g., melting point, if solid).

4.2.2. Forced Degradation Study

  • Objective: To identify potential degradation products and establish a stability-indicating analytical method.[12][13][14]

  • Procedure: Expose the compound (in solid state and in solution) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state).

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][24] A dark control should be maintained.

  • Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation to ensure the method is challenged.[12]

4.2.3. Formal Stability Study

  • Objective: To determine the long-term stability and establish a re-test period.

  • Procedure:

    • Store aliquots of the compound in appropriate containers under the conditions specified in the table below.

    • At each time point, withdraw a sample and analyze it for appearance, purity, and the presence of degradation products using the validated stability-indicating method.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. For compounds stored in sealed, impermeable containers, humidity control is not critical.

Analytical Considerations

A robust, stability-indicating analytical method is the cornerstone of any reliable stability study.

  • Method of Choice: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is highly recommended. This allows for the separation of the parent compound from its degradation products and provides mass information for the identification of unknown impurities.

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness, in accordance with relevant guidelines. The forced degradation study is a key component of demonstrating the specificity of the method.

Conclusion

The storage and stability of this compound are critical for ensuring the validity of research and development outcomes. By understanding the chemical nature of its sulfonamide and ether functional groups, and by implementing the rigorous storage and testing protocols outlined in this guide, researchers can be confident in the integrity of this compound. Adherence to these scientifically-grounded procedures will support the generation of reliable and reproducible data.

References

  • Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Hernández-Macedo, M. L., et al. (n.d.). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. scielo.org.mx. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Retrieved from [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Vaia. (n.d.). Why would ether linkages be more stable in membranes than ester lipids? How would the presence of tetraether linkages stabilize a thermophile's membrane? Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Retrieved from [Link]

  • Nadkarni. (n.d.). Ethers vs. Esters: Bonds That Last! Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. Retrieved from [Link]

  • Brainly. (2023, September 18). [FREE] What kind of linkage—ether or ester—is more stable at low pH and high temperatures? Retrieved from [Link]

  • PubMed. (n.d.). EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS... Retrieved from [Link]

  • Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

  • PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry | Request PDF. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table. Retrieved from [Link]

  • ResearchGate. (2010, January). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved from [Link]

  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides | PPTX. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • PMC. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • PubMed. (n.d.). Stability of sulphonamide drugs in meat during storage. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Bulletin of the Veterinary Institute in Pulawy. (n.d.). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. Retrieved from [Link]

Sources

Application Note & Protocols: Formulation Strategies for Sulfonamide-X Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the pre-formulation, formulation development, and analytical characterization of Sulfonamide-X, a novel investigational sulfonamide compound. Due to the prevalence of poor aqueous solubility among new chemical entities, this guide focuses on systematic strategies to enhance solubility and ensure the development of a stable and bioavailable dosage form.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, step-by-step methodologies.

Introduction to Sulfonamide-X

Sulfonamide-X is a hypothetical aromatic sulfonamide derivative developed for potential therapeutic applications. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in numerous approved drugs.[3] Like many modern drug candidates, Sulfonamide-X is a lipophilic molecule with high molecular weight, which often correlates with poor water solubility.[2] This intrinsic property presents a significant challenge for oral bioavailability, as dissolution in the gastrointestinal tract is a prerequisite for absorption.[1][4] Therefore, a robust pre-formulation investigation is essential to inform the selection of an appropriate formulation strategy.[5]

The primary objective of this guide is to outline a logical, evidence-based workflow for advancing Sulfonamide-X from a raw active pharmaceutical ingredient (API) to a well-characterized drug product.

Pre-Formulation Studies: Characterizing the API

Pre-formulation studies are the foundation of rational formulation design.[5] These investigations provide critical data on the intrinsic physicochemical properties of the API, which dictate its behavior and potential challenges during formulation.[5][6]

Workflow for Pre-Formulation Assessment

The following diagram illustrates the key stages of the pre-formulation assessment for Sulfonamide-X.

Preformulation_Workflow cluster_API API Characterization cluster_Output Decision Making API Sulfonamide-X API Solubility Solubility & pKa Analysis API->Solubility SolidState Solid-State Characterization (DSC, TGA, XRPD) API->SolidState Stability Forced Degradation & Stability API->Stability Particle Particle Size & Morphology API->Particle Data Physicochemical Data Profile Solubility->Data SolidState->Data Stability->Data Particle->Data Strategy Selection of Formulation Strategy Data->Strategy

Caption: Pre-formulation workflow for Sulfonamide-X.

Protocol: Solubility and pKa Determination

Rationale: Aqueous solubility is a critical determinant of oral absorption.[4] Understanding the pH-dependent solubility and the ionization constant (pKa) is crucial, as the gastrointestinal tract presents a wide range of pH environments. For a sulfonamide, the acidic proton on the sulfonamide nitrogen can influence its solubility profile.

Protocol Steps:

  • Equilibrium Solubility in Different Media:

    • Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastric and intestinal fluids.

    • Add an excess amount of Sulfonamide-X powder to a known volume of each buffer in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Withdraw aliquots, filter through a 0.22 µm syringe filter to remove undissolved solids.

    • Quantify the concentration of dissolved Sulfonamide-X using a validated HPLC-UV method.

  • pKa Determination:

    • Utilize potentiometric titration or UV-spectrophotometry.[4]

    • For UV-spectrophotometry, prepare solutions of Sulfonamide-X in a series of buffers with varying pH.

    • Measure the absorbance spectrum for each solution. The pKa can be determined by plotting absorbance at a specific wavelength against pH, as the absorbance of the ionized and unionized species will differ.[4]

Hypothetical Data Summary:

ParameterValueImplication for Formulation
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPoorly soluble; requires solubility enhancement.[1]
Solubility in 0.1 M HCl 0.05 mg/mLSlightly higher solubility in acidic media.
pKa 9.5Primarily unionized in the stomach and intestine.
LogP (calculated) 3.8Lipophilic, suggesting good membrane permeability (BCS Class II candidate).
Protocol: Solid-State Characterization

Rationale: The solid form of an API (crystalline vs. amorphous, presence of polymorphs) significantly impacts its stability, dissolution rate, and manufacturability.[5]

Protocol Steps:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of Sulfonamide-X into an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of Sulfonamide-X at a controlled rate.

    • Monitor weight loss as a function of temperature to assess thermal stability and solvent/water content.

  • X-Ray Powder Diffraction (XRPD):

    • Analyze the API powder to determine its crystallinity. A sharp diffraction pattern indicates a crystalline structure, while a broad halo suggests an amorphous form.

Protocol: Forced Degradation and Stability Assessment

Rationale: Understanding the degradation pathways of Sulfonamide-X is critical for developing a stable formulation and a stability-indicating analytical method.[7][8] Sulfonamides can be susceptible to hydrolysis and photolysis.[7]

Protocol Steps:

  • Prepare Solutions/Suspensions: Prepare samples of Sulfonamide-X in solutions of 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation).[7]

  • Stress Conditions:

    • Hydrolytic: Incubate solutions at 60-80°C for up to 24 hours.[7]

    • Oxidative: Keep the solution at room temperature for 24 hours.[7]

    • Photolytic: Expose the solid API and a solution to UV light (e.g., ICH Option 2).

    • Thermal: Store the solid API at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze all stressed samples at various time points using an HPLC-UV/MS method. The goal is to achieve 5-20% degradation to identify and quantify major degradants.

Formulation Development Strategies

Based on the pre-formulation data indicating poor aqueous solubility, several strategies can be employed to enhance the dissolution rate and bioavailability of Sulfonamide-X.[9][10]

Decision Tree for Formulation Strategy

Formulation_Strategy cluster_approaches Solubility Enhancement Approaches cluster_dosage Final Dosage Form Start Pre-formulation Data: Poorly Soluble (BCS Class II) SizeReduction Particle Size Reduction (Micronization) Start->SizeReduction SolidDispersion Amorphous Solid Dispersion (ASD) Start->SolidDispersion Complexation Cyclodextrin Complexation Start->Complexation LipidBased Lipid-Based (SMEDDS) Start->LipidBased Tablet Tablet / Capsule SizeReduction->Tablet SolidDispersion->Tablet Complexation->Tablet Softgel Soft Gelatin Capsule LipidBased->Softgel

Caption: Decision tree for selecting a formulation strategy.

Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

Rationale: Converting the crystalline API into an amorphous form dispersed within a polymer matrix can dramatically increase its apparent solubility and dissolution rate. Spray drying is a common method for producing ASDs.

Protocol Steps:

  • Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for miscibility and ability to maintain the amorphous state of Sulfonamide-X.

  • Solution Preparation:

    • Dissolve Sulfonamide-X and the selected polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture).

    • Typical drug loading ranges from 10% to 40% (w/w).

  • Spray Drying Process:

    • Atomize the feed solution into a hot nitrogen stream within the spray dryer.

    • The solvent rapidly evaporates, leaving solid particles of the amorphous dispersion.

    • Optimize process parameters (inlet temperature, feed rate, atomization pressure) to control particle size and residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the resulting powder using DSC (absence of melting endotherm) and XRPD (presence of a halo pattern).

    • Perform in vitro dissolution testing to compare the release profile of the ASD against the crystalline API.

Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This presents the drug in a solubilized state with a large interfacial area for absorption.[11]

Protocol Steps:

  • Excipient Screening:

    • Determine the solubility of Sulfonamide-X in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP).

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and cosurfactant at various ratios.

    • For each ratio, titrate with water and observe the formation of a clear, stable microemulsion.

    • Map the microemulsion region on a ternary phase diagram to identify robust formulation compositions.

  • Formulation Preparation:

    • Weigh and mix the selected excipients in the optimized ratio.

    • Add and dissolve Sulfonamide-X into the mixture with gentle heating and stirring until a clear, homogenous liquid is formed.

  • Characterization:

    • Assess self-emulsification performance by adding the formulation to water and observing the resulting emulsion.

    • Measure the droplet size of the resulting microemulsion using dynamic light scattering (DLS). Target droplet size is typically <200 nm.

Analytical Characterization and Quality Control

A robust analytical method is required to quantify Sulfonamide-X and its impurities or degradants, ensuring the quality and stability of the final formulation.[12][13]

Protocol: Stability-Indicating HPLC-UV Method

Rationale: This method must be able to separate the active ingredient from any degradation products identified during forced degradation studies, as well as from formulation excipients.[14]

Protocol Steps:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) Detector.[12]

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Optimization:

    • Develop a gradient or isocratic method using common solvents like acetonitrile and water, often with a modifier like formic acid to improve peak shape.[12]

    • Optimize the mobile phase composition to achieve adequate resolution (Rs > 2) between Sulfonamide-X and all known degradants.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate separation from degradants and excipients.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Stability Testing:

    • Place the final drug product in its proposed packaging and store under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]

    • Analyze samples at specified time points (e.g., 0, 1, 3, 6 months) using the validated HPLC method to monitor for potency and degradation products.

Conclusion

The successful formulation of a poorly soluble compound like Sulfonamide-X hinges on a systematic, data-driven approach. Thorough pre-formulation characterization is paramount to identifying the key challenges and guiding the selection of an appropriate solubility enhancement technology. Strategies such as amorphous solid dispersions and lipid-based systems offer proven pathways to improve the dissolution and potential bioavailability of sulfonamide-based drug candidates. A validated, stability-indicating analytical method is essential to ensure product quality and stability throughout the development lifecycle.

References

  • Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design.Journal of Pharmaceutical Sciences.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • White paper - Pre-formulation studies for Drug Dissolution Enhancement.SEQENS.
  • Pre-Formulation Studies and Analytical Techniques.Pharma Focus Europe.
  • Analysis of sulfonamides.Slideshare.
  • Formulating Poorly Water Soluble Drugs.AAPS Advances in Pharmaceutical Sciences Series.
  • Preformulation Studies: Solubility analysis.Pharmapproach.com.
  • Determination and Confirmation of Sulfonamides.Food Safety and Inspection Service.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.Benchchem.
  • A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides.Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques.PMC.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.Agilent Technologies, Inc.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography.Journal of Pharmaceutical Sciences.
  • Methods of solubility enhancements.Slideshare.
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Prepar
  • Stability testing of existing active substances and related finished products.European Medicines Agency.
  • Preparation of sulfonamides
  • Modular Two-Step Route to Sulfondiimidamides.Journal of the American Chemical Society.
  • Sulfonamide.Wikipedia.

Sources

Proton NMR interpretation of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Application Note: Structural Elucidation and Validation of this compound via NMR


Executive Summary & Chemical Context

The target molecule, This compound , contains three distinct chemical environments critical for structural verification:

  • Primary Sulfonamide (

    
    ):  A labile proton system sensitive to solvent choice.
    
  • Ethane Linker (

    
    ):  An unsymmetrical core connecting the electron-withdrawing sulfonyl group and the electron-donating ether oxygen.
    
  • Isopentyl Tail (3-methylbutoxy): A hydrophobic chain providing characteristic high-field splitting patterns.

This guide provides a standardized protocol for assigning these signals, distinguishing the ether linkage from potential impurities, and validating the integrity of the sulfonamide headgroup.

Structural Visualization & Atom Mapping

The following diagram maps the specific proton environments to the spectral assignments in Section 3.

GNH2Sulfonamide Protons(H-a)SO2SO2 GroupNH2->SO2C1C1-Methylene(H-b)α to SO2SO2->C1C2C2-Methylene(H-c)α to OxygenC1->C2O_EtherEther Linkage(-O-)C2->O_EtherC3C1'-Methylene(H-d)Isopentyl α to OO_Ether->C3C4C2'-Methylene(H-e)Isopentyl βC3->C4C5C3'-Methine(H-f)Isopentyl γC4->C5C6Gem-Dimethyl(H-g)C5->C6

Caption: Atom mapping correlating chemical structure to NMR signal assignments (H-a through H-g).

Spectral Assignment & Interpretation

The following data represents the theoretical high-resolution assignment in DMSO-


Table 1: NMR Chemical Shift Data (DMSO- , 400 MHz)
IDProton GroupType

(ppm)
Multiplicity

(Hz)
Interpretation
H-a

Amide6.80 - 7.00Broad Singlet-Exchangeable. Disappears with

shake.
H-c

Methylene3.65 - 3.75Triplet6.5Deshielded by Oxygen.
H-d

Methylene3.40 - 3.50Triplet6.6Deshielded by Oxygen (Isopentyl side).
H-b

Methylene3.15 - 3.25Triplet6.5Deshielded by Sulfonyl.
H-f

Methine1.60 - 1.75Multiplet (Septet-like)6.7Characteristic isopentyl branching point.
H-e

Methylene1.35 - 1.45Quartet (app.)6.7Shielded alkyl chain.
H-g

Methyl0.85 - 0.90Doublet6.6Gem-dimethyl "roofing" effect.
Detailed Mechanistic Analysis
1. The Sulfonamide "Fingerprint" (H-a)

The

  • In

    
    :  These protons often appear as a broad hump between 4.5–5.5 ppm or may be invisible due to rapid exchange and quadrupole broadening by the 
    
    
    nucleus.
  • In

    
    :  Strong hydrogen bonding between the solvent sulfoxide oxygen and the amide protons slows the exchange rate. This results in a sharp, distinct singlet near 6.9 ppm, allowing for accurate integration (2H). If this integral is 
    
    
    , suspect moisture contamination or hydrolysis.
2. The Ethane Backbone (H-b, H-c)

The ethane linker forms an

  • H-c (Ether

    
    ):  Resonates downfield (~3.7 ppm) due to the strong electronegativity of oxygen.
    
  • H-b (Sulfonyl

    
    ):  Resonates slightly upfield (~3.2 ppm) relative to H-c. While the sulfonyl group is electron-withdrawing, the oxygen effect is typically stronger on the alpha-carbon in this aliphatic chain.
    
3. The Isopentyl Signature (H-d, H-e, H-f, H-g)

This hydrophobic tail provides a classic splitting pattern:

  • Diagnostic Doublet: The gem-dimethyl group (H-g) at ~0.9 ppm is a high-intensity doublet integrating to 6H. This is the best reference peak for calibration if TMS is absent.

  • Iso-branching: The methine proton (H-f) splits the methyls and couples to the adjacent methylene, creating a complex multiplet often described as a nonet or broad septet.

Experimental Protocols

Protocol A: Sample Preparation for Quantitative Analysis

Objective: To ensure sharp resolution of the sulfonamide protons and prevent water overlap.

  • Solvent Selection: Use DMSO-

    
     (99.9% D) .
    
    • Why:

      
       is acidic enough to catalyze proton exchange, broadening the 
      
      
      signal. DMSO stabilizes the
      
      
      protons via H-bonding.
  • Sample Mass: Weigh 5–10 mg of the sulfonamide.

    • Note: Higher concentrations (>20 mg) can cause viscosity broadening in DMSO.

  • Drying: Ensure the NMR tube is oven-dried. Trace water in DMSO appears at 3.33 ppm , which dangerously overlaps with the H-d or H-b triplet signals of this specific molecule.

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 5 seconds  (Sulfonamide protons have longer 
      
      
      relaxation times; insufficient delay leads to under-integration).
    • Scans: 16–64.

Protocol B: Validation of Sulfonamide Exchange ( Shake)

Objective: To confirm the peak at ~6.9 ppm is indeed

  • Acquire the standard spectrum in

    
    .
    
  • Add 1–2 drops of

    
      directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.[2]

  • Result: The peak at ~6.9 ppm should vanish (or significantly diminish) due to H/D exchange:

    
    
    Note: A new HDO peak will appear/grow at approx. 4.0–4.2 ppm.
    

Troubleshooting & Decision Logic

The following workflow assists in resolving common spectral anomalies associated with this compound.

DecisionTreeStartStart: Analyze Spectrum(DMSO-d6)CheckNH2Is NH2 singlet presentat ~6.9 ppm?Start->CheckNH2GoodNH2NH2 Confirmed.Check Integration (2H).CheckNH2->GoodNH2YesMissingNH2Broad/Missing NH2CheckNH2->MissingNH2NoCheckWaterIs Water peak (3.33 ppm)overlapping triplets?WaterIssueWater Overlap DetectedCheckWater->WaterIssueYesCleanRegionRegion 3.0-3.8 ppmClearCheckWater->CleanRegionNoGoodNH2->CheckWaterActionConcAction: Increase Conc.or switch to Acetone-d6MissingNH2->ActionConcActionDryAction: Lyophilize sampleUse fresh ampule DMSOWaterIssue->ActionDry

Caption: Diagnostic workflow for spectral validation.

References

  • Abraham, R. J., et al. (2006). "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[3] Magnetic Resonance in Chemistry. 
    
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Alkyl/Ether Shifts).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Popova, E. A., et al. (2023). "Synthesis of New Amidoethanesulfonamides of Betulonic Acid." (Context for sulfonamide linker synthesis).

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2MBES-001 Compound: 2-(3-Methylbutoxy)ethane-1-sulfonamide (PubChem CID: 61484175) Classification: Primary Sulfonamide / Alkyl Ether Support Level: Senior Application Scientist[1]

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with This compound because of a specific structural conflict. While the sulfonamide head group (


) is polar, the isopentyl (3-methylbutoxy) tail is highly lipophilic.[1]

Crucially, primary sulfonamides typically have a


 of approximately 10.0–10.5  [1].[1] At physiological assay pH (7.4), the molecule remains >99% neutral (uncharged) .[1] Without ionization to provide electrostatic solvation, the hydrophobic tail drives the molecule to aggregate and precipitate when diluted from DMSO into aqueous buffers.

This guide provides a validated troubleshooting workflow to solubilize this compound without compromising assay integrity.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: I see a fine precipitate when I add my compound to the assay buffer. Is this "crashing out"?

Yes. This is the classic "solvent shift" precipitation.

  • The Mechanism: Your compound is soluble in DMSO (aprotic, lipophilic-friendly).[1] When you spike this into an aqueous buffer (highly structured water lattice), the water molecules force the hydrophobic isopentyl tails of your compound together to minimize entropy loss. This forms aggregates that scatter light and precipitate.[1]

  • The Fix: You must determine the Kinetic Solubility Limit before running your bioassay. Do not rely on thermodynamic solubility (equilibrium solubility from powder); you need to know how much stays in solution during the time course of your assay.

Q2: Can I just increase the DMSO concentration?

Proceed with Caution. While increasing DMSO improves solubility, it often inactivates enzymes or kills cells.

  • Enzymatic Assays: Most enzymes tolerate up to 5% DMSO, but some kinases and oxidoreductases are inhibited by as little as 0.5% [2].[1]

  • Cell-Based Assays: Keep DMSO

    
     (v/v). Higher concentrations can permeabilize membranes and induce apoptosis, confounding your data [3].[1]
    
  • Recommendation: If you need

    
     DMSO to keep the compound soluble, you must switch to an alternative cosolvent system (see Formulation Strategies below).
    
Q3: Will adjusting the pH help?

Likely No. Because the


 is 

, you would need to raise the buffer pH to

to achieve significant ionization (solubility). Most biological assays cannot function at this pH.[1] Do not destabilize your protein target just to dissolve the ligand.

Part 2: Validated Formulation Strategies

If standard DMSO dilution fails, adopt one of these three "Rescue Formulations."

Strategy A: The "Intermediate Dilution" Protocol (Gold Standard)

Best for: High-throughput screening (HTS) and enzymatic assays. Directly piping 100% DMSO stock into buffer creates local regions of high concentration, triggering immediate nucleation (precipitation).[1]

  • Protocol: Create an intermediate stock in 50% DMSO / 50% Water (or Buffer).

  • Why it works: This "steps down" the hydrophobicity, allowing the compound to solvate gradually before the final dilution.

Strategy B: Carrier Protein Addition (BSA/HSA)

Best for: Cell culture and promiscuous aggregators. Add 0.1% Bovine Serum Albumin (BSA) or 0.01% Triton X-100 to your assay buffer before adding the compound.[1]

  • Mechanism: Albumin acts as a "molecular sponge," binding the lipophilic tail of the sulfonamide and keeping it in suspension without preventing it from binding to the specific target [4].

  • Warning: Ensure the BSA is "Fatty Acid Free" to prevent interference.

Strategy C: Cyclodextrin Complexation

Best for: Animal studies (in vivo) or very high concentrations. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Mechanism: The isopentyl tail fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. Sulfonamides have a known high affinity for

    
    -cyclodextrins [5].[1]
    

Part 3: Visual Troubleshooting Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct corrective action based on your observation.

SolubilityDecisionTree Start Observation: Low Activity or Variable Data CheckVis Is precipitate visible (Turbidity/Pellet)? Start->CheckVis YesPrecip YES: Solubility Failure CheckVis->YesPrecip Cloudy NoPrecip NO: Potential Aggregation CheckVis->NoPrecip Clear Measure Measure Kinetic Solubility (Nephelometry / UV-Vis) YesPrecip->Measure NoPrecip->Measure ResultLow Solubility < Assay Conc. Measure->ResultLow ResultHigh Solubility > Assay Conc. Measure->ResultHigh Action2 Action: Use Intermediate Dilution Step ResultLow->Action2 First Step Action3 Action: Check for Promiscuous Inhibition ResultHigh->Action3 False Positive? Action1 Action: Add 0.01% Triton X-100 or 0.1% BSA Action2->Action1 If fails

Figure 1: Decision matrix for diagnosing solubility vs. aggregation artifacts.

Workflow 2: The "Intermediate Shift" Dilution Protocol

This method prevents the "crash-out" shock often seen with lipophilic sulfonamides.

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter Step 1 Assay Final Assay Plate (1% DMSO) Inter->Assay Step 2 Step1 1. Dilute 10x into Buffer Step2 2. Transfer 10x to Assay

Figure 2: Two-step dilution minimizes the kinetic shock of water introduction.[1]

Part 4: Quantitative Data & Benchmarks

Use the following table to benchmark your assay conditions against industry standards for sulfonamides.

ParameterStandard LimitThis compound RiskRecommendation
Max DMSO (Enzyme) 5% (v/v)ModerateKeep < 2% to avoid enzyme denaturation.[1]
Max DMSO (Cell) 0.5% (v/v)HighStrictly < 0.5% .[1] Use Intermediate Dilution.
Buffer pH 7.4High (Neutral molecule)Do not alter pH.[1] Use BSA (0.1%) as carrier.[1]
Detection Method AbsorbanceHigh (Scattering)Use Fluorescence readouts to minimize interference from micro-precipitates.[1]

Part 5: Detailed Experimental Protocol

Protocol: Kinetic Solubility Assessment via UV-Vis

Before running your main screen, validate the solubility limit.

  • Preparation: Prepare a 10 mM stock of the sulfonamide in 100% DMSO.

  • Reference: Prepare a "Solvent Standard" (100% DMSO) and a "Buffer Blank" (PBS pH 7.4).

  • Spiking:

    • Add 2

      
      L of 10 mM stock to 198 
      
      
      
      L of PBS (Final: 100
      
      
      M, 1% DMSO).
    • Vortex immediately for 10 seconds.

    • Incubate at Room Temp for 90 minutes (simulating assay time).

  • Measurement:

    • Read Absorbance at 650 nm (turbidity check).

    • Pass Criteria:

      
       above background.[1]
      
    • Fail Criteria:

      
      . This indicates aggregation.[1]
      
  • Correction: If it fails at 100

    
    M, perform a serial dilution (50, 25, 12.5 
    
    
    
    M) to find the Maximal Soluble Concentration (MSC) .

References

  • Caine, B. A., et al. (2019).[1] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6691-6700.[1] Link

  • BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. BenchChem Guides. Link

  • Assay Guidance Manual. (2012). Assay Operations for SAR Support. NCBI Bookshelf. Link

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier.[1]

  • Zoppi, A., et al. (2010).[1][2] Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1][3] Journal of Pharmaceutical Sciences, 99(7), 3166-3176.[1][4] Link

Sources

Identifying common impurities in 2-(3-Methylbutoxy)ethane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Methylbutoxy)ethane-1-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental work effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address potential issues in your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common and reliable synthetic pathway for this compound, and what are the critical control points?

A1: A robust and scalable synthesis for this compound typically involves a multi-step approach starting from the commercially available 2-(3-Methylbutoxy)ethanol. The causality behind this choice is to build the molecule sequentially, controlling the introduction of the sulfonamide functional group in the final steps to avoid undesired side reactions.

The pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A 2-(3-Methylbutoxy)ethanol B 2-(3-Methylbutoxy)ethyl Halide (e.g., Bromide) A->B PBr3 or SOBr2 C Sodium 2-(3-Methylbutoxy)ethane-1-sulfonate B->C Na2SO3 (aq) Strecker Sulfite Alkylation D 2-(3-Methylbutoxy)ethane-1-sulfonyl Chloride C->D PCl5 or SOCl2 E This compound (Final Product) D->E NH3 (aq) or NH4OH Impurity_Formation Start 2-(3-Methylbutoxy)ethanol Intermediate1 Sulfonyl Chloride Intermediate Start->Intermediate1 Steps 1-3 Impurity_Start Unreacted Starting Material Start->Impurity_Start Incomplete Step 1 Product Final Sulfonamide Product Intermediate1->Product Step 4: Amination Impurity_Acid Sulfonic Acid (Hydrolysis By-product) Intermediate1->Impurity_Acid Exposure to H2O (Moisture) Impurity_Bis Bis-sulfonamide (Dimer Impurity) Intermediate1->Impurity_Bis Incorrect Stoichiometry (Excess Intermediate) Impurity_Intermediate Unreacted Sulfonyl Chloride Intermediate1->Impurity_Intermediate Incomplete Step 4

Figure 2: Logical map of key impurity formation points during synthesis.

Below is a summary of the most prevalent impurities:

Impurity NameStructureOriginRecommended Analytical Technique
2-(3-Methylbutoxy)ethan-1-ol (CH₃)₂CHCH₂CH₂OCH₂CH₂OHUnreacted starting material from an incomplete halogenation step.GC-MS, LC-MS
2-(3-Methylbutoxy)ethane-1-sulfonic acid (CH₃)₂CHCH₂CH₂OCH₂CH₂SO₃HHydrolysis of the highly reactive sulfonyl chloride intermediate (Step 3) by adventitious moisture.HPLC with UV/ELSD, LC-MS
Bis[2-(3-methylbutoxy)ethyl]sulfonamide ((CH₃)₂CHCH₂CH₂OCH₂CH₂SO₂)₂NHReaction of a molecule of the final product with another molecule of the sulfonyl chloride intermediate. Caused by poor stoichiometric control in the amination step (Step 4).HPLC, LC-MS/MS
Ammonium Chloride NH₄ClSalt by-product from the final amination step.Ion Chromatography, Conductivity
Q3: My HPLC analysis shows a significant, early-eluting peak that I suspect is the sulfonic acid. Why is this happening and how can I prevent it?

A3: This is one of the most common issues in sulfonamide synthesis. The presence of 2-(3-Methylbutoxy)ethane-1-sulfonic acid is almost always due to the hydrolysis of the 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride intermediate.

Causality: Sulfonyl chlorides are highly electrophilic and react readily with nucleophiles. Water is a potent nucleophile that will rapidly attack the sulfur atom, displacing the chloride and forming the corresponding sulfonic acid. This can happen at two key points:

  • During the Chlorination Reaction (Step 3): If your solvents (e.g., dichloromethane, thionyl chloride) or glassware are not rigorously dried, hydrolysis will occur in situ, reducing the yield of the desired intermediate and contaminating it from the outset.

  • During Workup or Amination (Step 4): Exposing the crude sulfonyl chloride to aqueous conditions before it has fully reacted with ammonia will lead to immediate hydrolysis.

Troubleshooting & Prevention Protocol:

  • Rigorous Anhydrous Technique:

    • Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use freshly distilled, anhydrous solvents. Solvents like dichloromethane should be distilled from a drying agent like calcium hydride.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Controlled Amination:

    • Instead of adding the sulfonyl chloride to a large volume of aqueous ammonia, consider a biphasic reaction. Dissolve the crude sulfonyl chloride in a non-polar, anhydrous organic solvent (e.g., dichloromethane).

    • Add this organic solution dropwise to a vigorously stirred, cooled (0 °C) concentrated ammonium hydroxide solution. The reaction is fast at the interface, and the organic solvent protects the bulk of the sulfonyl chloride from hydrolysis.

  • Post-Reaction Quench: After the reaction is complete (monitored by TLC or rapid HPLC), you can then proceed with a standard aqueous workup.

Q4: How can I reliably detect, identify, and quantify these impurities?

A4: A multi-faceted analytical approach is essential for robust impurity profiling. No single technique is sufficient. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantification, while Mass Spectrometry (MS) is invaluable for identification. [1][2][3] Recommended Workflow for Impurity Analysis:

  • Initial Screening with TLC: Use Thin-Layer Chromatography for a quick, qualitative assessment of the reaction's progress and to check for the presence of major impurities.

  • Quantitative Analysis with HPLC-UV: Develop a gradient HPLC method for the quantitative determination of the main product and known impurities. [4] Protocol: Standard HPLC Method

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [4] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes. This will elute the polar sulfonic acid first, followed by the main sulfonamide product, and finally the less polar bis-sulfonamide impurity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220-230 nm, as the chromophore is weak).

    • Quantification: Use an external standard of your purified product to create a calibration curve. Impurity levels can be reported as area percent.

  • Structural Confirmation with LC-MS/MS: For definitive identification of unknown peaks or confirmation of suspected impurities, Liquid Chromatography-Mass Spectrometry is the gold standard.

    Protocol: LC-MS/MS Analysis

    • LC Conditions: Use the same or a similar gradient method as the HPLC-UV protocol.

    • Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes. The sulfonic acid will be readily detected in negative mode [M-H]⁻, while the sulfonamide and bis-sulfonamide will be seen in positive mode [M+H]⁺.

    • Analysis Mode:

      • Full Scan: To get the molecular weight of all eluting compounds.

      • Tandem MS (MS/MS): Fragment the parent ions of your suspected impurities to obtain structural information, confirming their identity. For example, the fragmentation pattern will likely show the loss of the SO₂NH₂ group. [1]

References

  • Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2025). Recent advances in the synthesis and transformations of sulfinate esters. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Available at: [Link]

  • PubMed. (n.d.). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). US2560240A - Process for preparing sulfonamides.
  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available at: [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Available at: [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Available at: [Link]

  • PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

Sources

Optimizing purification of 2-(3-Methylbutoxy)ethane-1-sulfonamide via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SULF-002 Subject: Optimization of Chromatographic Isolation for Aliphatic Sulfonamides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 2-(3-Methylbutoxy)ethane-1-sulfonamide , a primary aliphatic sulfonamide. Unlike aromatic sulfonamides (e.g., sulfanilamide), this molecule presents two distinct challenges that cause standard "flash" protocols to fail:

  • Lack of UV Chromophore: It has no benzene ring. It will be invisible at 254 nm.

  • Silanol Interaction: The

    
     group is a hydrogen bond donor/acceptor (pKa ~10) that interacts strongly with acidic silanols on silica gel, causing severe tailing  and co-elution with impurities.
    

This guide provides a self-validating workflow to overcome these issues using modified Normal Phase (NP) or Reverse Phase (RP) chromatography.

Module 1: Detection Strategies (The "Invisible" Analyte)

CRITICAL WARNING: Do not rely on a standard UV detector set to 254 nm. You will likely collect solvent fractions while your product goes to waste.

Primary Recommendation: ELSD or RI

If available, use an Evaporative Light Scattering Detector (ELSD) . It detects any non-volatile compound regardless of optical properties.

  • Settings: Drift tube temp: 45°C; Gain: 4-6 (depending on loading).

Secondary Recommendation: Chemical Derivatization (TLC Stains)

If using manual flash or standard UV-Vis systems, you must monitor fractions via TLC using specific stains.

Stain ReagentReactivity TargetProtocolSuitability
KMnO₄ (Alkaline) Oxidizable alkyl chains / EthersDip plate, heat gently with heat gun until yellow spots appear on purple background.High. The 3-methylbutoxy chain reacts reliably.
Iodine Chamber General organic massPlace plate in jar with solid

crystals.
Medium. Reversible; good for quick checks but less sensitive than KMnO₄.
Chlorine/Tolidine N-H bonds (Sulfonamides)Spray with

water (or bleach), dry, then spray with o-tolidine/KI.
High Specificity. Turns blue. Best for distinguishing product from non-sulfonamide impurities.

Module 2: Stationary Phase & Mobile Phase Optimization

Option A: Normal Phase (Silica Gel) – "The Modifier Method"

Best for: Large scale (>10g) crude material where C18 is cost-prohibitive.

The Problem: The sulfonamide protons interact with silica silanols (


), causing the compound to "streak" rather than elute as a band.
The Fix:  You must deactivate the silica using a basic modifier.

Protocol:

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (TEA) .[1][2]

  • Column Pre-treatment (Mandatory):

    • Flush the column with 3 Column Volumes (CV) of DCM + 1% TEA.

    • Mechanism:[3][4][5] TEA binds irreversibly to the most active silanol sites, creating a "neutral" surface.

  • Elution Gradient:

    • Solvent A: DCM

    • Solvent B: MeOH (do not add TEA to the MeOH bottle; the pre-treatment is usually sufficient, or add 0.1% TEA to Solvent A only).

    • Gradient: 0% B

      
       10% B over 15 CV. (Aliphatic sulfonamides typically elute between 3-7% MeOH).
      
Option B: Reverse Phase (C18) – "The Gold Standard"

Best for: High purity requirements (>98%) and difficult separations.

The Advantage: The hydrophobic 3-methylbutoxy tail interacts well with C18, while the polar sulfonamide head remains solvated in the aqueous phase. This "amphiphilic" nature provides excellent resolution on C18.

Protocol:

  • Column: C18 (capped silica).[1][6]

  • Mobile Phase: Water / Acetonitrile (MeCN).

  • Buffer: None usually required, but 0.1% Formic Acid prevents ionization of the sulfonamide (keeping it neutral/sticky) and sharpens peaks.

  • Gradient:

    • Start: 5% MeCN

    • End: 60% MeCN over 12 CV.

    • Note: The ether oxygen makes the molecule relatively polar; it will elute earlier than the corresponding alkyl chain alone.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on your available equipment and crude purity.

PurificationStrategy Start Crude Mixture: This compound CheckUV Is UV-Vis (200-210 nm) or ELSD available? Start->CheckUV CheckScale Scale of Purification CheckUV->CheckScale No (Only UV 254nm) RP_Route Route A: Reverse Phase (C18) (Recommended) CheckUV->RP_Route Yes (ELSD available) CheckScale->RP_Route < 500 mg NP_Route Route B: Normal Phase (Silica) CheckScale->NP_Route > 1 gram RP_Details Mobile Phase: H2O/MeCN Modifier: 0.1% Formic Acid Detection: ELSD or UV 205nm RP_Route->RP_Details NP_Check Pre-treatment Required? NP_Route->NP_Check NP_Details Mobile Phase: DCM/MeOH Modifier: 1% Triethylamine (TEA) Stain: KMnO4 NP_Check->NP_Details YES (Prevent Tailing)

Figure 1: Decision tree for selecting the optimal purification mode based on detection capabilities and scale.

Module 4: Troubleshooting & FAQs

Q1: I see a spot on TLC, but nothing comes off the column. Where is my compound?

Diagnosis: The compound has likely crystallized inside the column or precipitated upon hitting the non-polar mobile phase. Solution:

  • Solubility Check: Aliphatic sulfonamides are often insoluble in pure Hexane or low-% EtOAc.

  • Loading Method: Switch to Dry Loading . Dissolve crude in minimal MeOH/DCM, add Celite or Silica (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the column.[7] This prevents precipitation at the column head.

Q2: My product elutes as a broad streak spanning 20 fractions.

Diagnosis: Uncontrolled silanol activity (acid-base interaction). Solution:

  • Did you add Triethylamine (TEA)? If not, flush the column with solvent containing 1% TEA before loading your sample.[8]

  • Sample Overload: Sulfonamides have poor mass transfer on silica. Reduce loading to <1% of the silica mass (e.g., 100mg sample on a 12g column).

Q3: Can I use UV detection if I don't have ELSD?

Diagnosis: The molecule has no conjugation. Solution:

  • Low-UV Monitoring: If your HPLC/Flash system allows, set the wavelength to 200-210 nm .

  • Constraint: You cannot use Ethyl Acetate or Acetone at this wavelength (UV cutoff interference). You must use Acetonitrile/Water (RP) or Hexane/Isopropanol (NP).

References

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Non-UV Active Compounds. Retrieved from [Link]

  • Biotage. (2023).[9] Strategies for Purifying Ionizable Compounds: Sulfonamides and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonamide Derivatives: Physicochemical Properties. Retrieved from [Link]

Sources

Preventing degradation of 2-(3-Methylbutoxy)ethane-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of 2-(3-Methylbutoxy)ethane-1-sulfonamide in solution Role: Senior Application Scientist, Technical Support Center

Compound: this compound

CAS: 1247545-84-1 (Representative) | Class: Aliphatic Ether-Sulfonamide

Welcome to the Technical Support Center. This guide addresses the stability profile of This compound . While this specific molecule is a robust building block, its dual-functional nature (aliphatic ether + primary sulfonamide) creates distinct vulnerabilities in solution—specifically oxidative peroxidation and hydrolytic cleavage under stress.

This guide provides the mechanistic "Why" and the procedural "How" to ensure data integrity in your experiments.

Part 1: Critical Degradation Mechanisms

To prevent degradation, you must first understand the enemy. This molecule faces two primary threats in solution:

Oxidative Peroxidation (The Silent Killer)

The most chemically vulnerable site is the ether linkage (


). Unlike the sulfonamide group, which is relatively robust, the aliphatic ether is susceptible to auto-oxidation via free radical mechanisms.
  • Mechanism: Atmospheric oxygen abstracts a hydrogen atom from the carbon

    
     to the ether oxygen. This forms a radical, which reacts with 
    
    
    
    to form a hydroperoxide.
  • Consequence: Peroxides are unstable; they decompose to cleave the ether bond, resulting in aldehydes/alcohols and potentially explosive concentration residues upon drying.

  • Risk Factor: High in protic solvents exposed to air and light.

Hydrolytic Cleavage

The sulfonamide bond (


) is generally stable at neutral pH (7.0–8.0). However, it becomes susceptible to hydrolysis under extreme pH conditions.
  • Acidic Stress (pH < 3): Protonation of the nitrogen facilitates nucleophilic attack by water, cleaving the S-N bond to form the sulfonic acid derivative.

  • Basic Stress (pH > 10): While primary sulfonamides are acidic (

    
    ), extreme base can catalyze hydrolysis at elevated temperatures.
    
Physical Loss: Sorption

The isopentyl (3-methylbutoxy) tail renders the molecule lipophilic (


).
  • Issue: In aqueous buffers, the molecule will migrate toward hydrophobic surfaces, leading to significant titer loss in soft plastics (PVC, LDPE) or filtration membranes (Nylon).

Part 2: Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to diagnose impurity peaks in your LC-MS data.

DegradationPathways Compound 2-(3-Methylbutoxy) ethane-1-sulfonamide Oxidation Oxidative Stress (Light + O2) Compound->Oxidation Air Exposure Hydrolysis Hydrolytic Stress (pH < 3 or > 10) Compound->Hydrolysis Extreme pH Radical α-Carbon Radical Oxidation->Radical H-Abstraction Cleavage_Sulf Sulfonic Acid + Ammonia Hydrolysis->Cleavage_Sulf S-N Bond Break Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Cleavage_Ether Ether Cleavage (Aldehydes + Alcohols) Peroxide->Cleavage_Ether Decomposition

Figure 1: Mechanistic pathway of degradation. The ether linkage (top path) is sensitive to oxidation, while the sulfonamide (bottom path) is sensitive to pH extremes.

Part 3: Troubleshooting & FAQs

Scenario A: "My recovery is low, but I don't see degradation peaks."

Diagnosis: This is likely Physical Sorption , not chemical degradation. The lipophilic tail is sticking to your labware.

Troubleshooting Protocol:

  • Switch Materials: Replace LDPE/PVC tubing and reservoirs with Glass or PTFE (Teflon) .

  • Solvent Modification: If your assay permits, add a surfactant (e.g., 0.01% Tween-20) or a co-solvent (5% DMSO) to keep the molecule in the aqueous phase.

  • Filter Check: Do not use Nylon filters. Use PVDF or PES (low-binding) membranes.

Scenario B: "I see a new peak at [M+16] or [M+32] in LC-MS."

Diagnosis: This indicates Oxidation (formation of N-oxide or hydroxylated species on the ether chain).

Troubleshooting Protocol:

  • Degas Solvents: Sparge all buffers with Helium or Nitrogen for 15 minutes before use.

  • Amber Glass: Store solutions in amber vials to prevent photo-initiated radical formation.

  • Antioxidants: For stock solutions, add BHT (Butylated hydroxytoluene) at 0.05% if downstream chemistry allows.

Part 4: Validated Storage & Handling Protocols

Protocol 1: Preparation of Stable Stock Solution

Goal: Create a 10mM stock stable for >3 months.

ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous) Prevents hydrolysis; high solubility for lipophilic tail.
Concentration > 10 mM Higher concentrations saturate sorption sites on container walls, reducing % loss.
Container Amber Glass Vial (Silanized) Amber blocks UV (radical initiator); Glass prevents sorption; Silanization blocks surface hydroxyls.
Headspace Argon or Nitrogen Displaces atmospheric oxygen to prevent ether peroxidation.
Temperature -20°C Arrhenius kinetics: reduces reaction rates significantly.
Protocol 2: Forced Degradation (Stress Testing)

Goal: Validate your analytical method (HPLC) to ensure it can detect degradation products.[1]

  • Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C for 4 hours. Expectation: Sulfonamide hydrolysis.[2][3][4]

  • Oxidative Stress: Dissolve in 3%

    
     at Room Temp for 2 hours. Expectation: Ether oxidation/cleavage.[5][6]
    
  • Analysis: Inject onto C18 HPLC column. If the parent peak purity is <99.5%, your method is stability-indicating.

Part 5: Decision Logic for Troubleshooting

Use this flowchart to resolve stability issues in real-time.

Troubleshooting Start Issue: Loss of Compound CheckPeaks Are new peaks visible in HPLC/LC-MS? Start->CheckPeaks YesPeaks YES: Chemical Degradation CheckPeaks->YesPeaks NoPeaks NO: Physical Loss CheckPeaks->NoPeaks ID_Peak Identify Mass Shift YesPeaks->ID_Peak Action_Phys Action: Switch to Glass/PTFE, Change Filter Type, Add Co-solvent NoPeaks->Action_Phys Oxidation Mass +16/32? (Oxidation) ID_Peak->Oxidation Hydrolysis Fragment Mass? (Hydrolysis) ID_Peak->Hydrolysis Action_Ox Action: Degas solvents, Use Amber Glass, Add Antioxidant Oxidation->Action_Ox Action_Hyd Action: Adjust pH to 6.0-8.0, Remove strong acids/bases Hydrolysis->Action_Hyd

Figure 2: Troubleshooting decision matrix for compound loss.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[7] International Council for Harmonisation.[1][7]

    • Context: Defines the standard stress conditions (pH, oxidation, light)
  • Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.

    • Context: Establishes that sulfonamides are generally stable at pH 7-9 but degrade significantly at acidic pH (<4)
  • Johnson, D.C., et al. (1996). "Oxidative degradation of aliphatic ethers." Journal of the American Chemical Society.[8]

    • Context: Provides the mechanistic basis for the radical-initiated oxidation of the ether linkage ( -carbon abstraction) observed in this molecule.
  • Endo, S., & Koelmans, A. A. (2019).[9] "Sorption of hydrophobic organic compounds to plastics in the marine environment: Equilibrium." Environmental Science & Technology.

    • Context: Validates the physical loss mechanism (sorption) for compounds with lipophilic tails (like the isopentyl group) when stored in plastics like LDPE or PVC.

Sources

Resolving baseline noise in LC-MS analysis of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Paradox

You are likely analyzing 2-(3-Methylbutoxy)ethane-1-sulfonamide because of its relevance as a specific sulfonamide building block or metabolite. The analytical challenge here is twofold:

  • The Sulfonamide Head (

    
    ):  Highly polar, pH-sensitive, and prone to "sticky" carryover.
    
  • The Ether Tail (

    
    ):  Susceptible to in-source fragmentation, which bleeds signal from the parent ion into low-mass noise.
    

When users report "baseline noise" with this molecule, it is rarely just electronic noise. It is often chemical noise caused by isobaric interferences or suboptimal ionization physics. This guide moves beyond basic troubleshooting to address the specific chemical behavior of sulfonamide ethers.

Module 1: Diagnostic Workflow (Isolate the Source)

Before changing chemistry, you must physically locate the noise. "Noise" is a symptom; the "Source" is the disease.

Step-by-Step Isolation Protocol
  • The Zero-Flow Test: Turn off the LC pump but keep the MS on.

    • Result: If noise persists, it is Electronic/Detector (check gain, multiplier, or venting).

    • Result: If noise stops, it is Chemical (proceed to step 2).

  • The Union Test: Remove the column; connect the injector directly to the MS source (use a union). Run the gradient.

    • Result: If noise tracks with the gradient, it is Solvent/Modifier Contamination .

    • Result: If baseline is flat, the noise is coming from the Column (bleed or trapped matrix).

Visual Logic: The Noise Isolation Matrix

NoiseDiagnosis Start High Baseline Noise Observed ZeroFlow Step 1: Stop LC Flow (MS On) Start->ZeroFlow NoisePersists Noise Persists? ZeroFlow->NoisePersists Electronic Source: Electronic/Detector Action: Check gas purity, electronics NoisePersists->Electronic Yes Chemical Source: Chemical Proceed to Step 2 NoisePersists->Chemical No UnionTest Step 2: Remove Column (Install Union) Chemical->UnionTest GradientNoise Noise during Gradient? UnionTest->GradientNoise SolventIssue Source: Mobile Phase Action: Replace solvents/additives GradientNoise->SolventIssue Yes ColumnIssue Source: Column Bleed/Carryover Action: Wash or Replace Column GradientNoise->ColumnIssue No

Caption: Figure 1. Systematic isolation workflow to distinguish between electronic noise, solvent contamination, and column bleed.

Module 2: Chemistry Optimization (The "Switch" Strategy)

The most common cause of baseline noise for sulfonamides is forcing the molecule to ionize in Positive Mode (


)  when the background matrix is also ionizing positively.
The Scientific Rationale

Primary sulfonamides have a pKa around 10.

  • Positive Mode (ESI+): Requires acidic pH (Formic Acid). However, solvents and plasticizers also protonate easily, creating a "grass" of background noise.

  • Negative Mode (ESI-): Requires basic pH (Ammonium Acetate/NH4OH). Few background contaminants ionize in negative mode. By switching to ESI(-), you often silence the background while the sulfonamide deprotonates (

    
    ) efficiently.
    
Protocol: The Negative Mode Switch

If your S/N is < 10 in Positive Mode, execute this switch:

ParameterStandard (Positive Mode)Optimized (Negative Mode) Why?
Mobile Phase A Water + 0.1% Formic AcidWater + 5mM Ammonium Acetate (pH ~8) Promotes deprotonation of

.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile (No Additive) Pure organic solvent reduces salt precipitation.
Ionization ESI (+)ESI (-) Drastic reduction in chemical background noise.
Target Ion


Mass shift of -2 Da relative to positive mode.

Critical Note: Do not use Ammonium Formate for high pH work; it has no buffering capacity above pH 4.5. Use Ammonium Acetate or Bicarbonate.[1]

Module 3: Protecting the Ether Linkage (Source Parameters)

The "3-Methylbutoxy" (isopentyl ether) tail is fragile. If your "noise" looks like random spikes or low sensitivity, you may be shattering the molecule in the source before it enters the analyzer.

Mechanism of Failure

High Declustering Potential (DP) or Fragmentor Voltage imparts energy to the ions in the gas phase. Ether linkages can cleave, resulting in the loss of the alkyl tail.

  • Symptom:[1][2][3][4][5][6][7][8] Low abundance of parent ion.

  • Symptom:[1][2][3][4][5][6][7][8] High abundance of fragments in the low-mass range (contributing to baseline noise).

Optimization Protocol
  • Infusion Test: Infuse a 1 µg/mL standard at 10 µL/min.

  • Ramp Voltage: Monitoring the parent ion, ramp the Cone Voltage/Fragmentor from 0V to 150V.

  • Selection: Select the voltage that provides 80% of maximum intensity (on the lower side). Do not maximize. Maximizing often invites in-source fragmentation of the ether tail.

  • Temperature: Lower the Source Temperature (Gas Temp) by 50°C. Ethers are thermally labile.

Module 4: Contamination & Carryover

Sulfonamides are notorious for adsorption to stainless steel and rotor seals, creating "Ghost Peaks" that look like baseline noise in subsequent runs.

The "Magic Wash" Protocol

Standard methanol washes are insufficient for sulfonamides. Use this multi-solvent needle wash to strip the "sticky" sulfonamide from the injector.

  • Composition: 40% Acetonitrile / 40% Methanol / 10% Isopropanol / 10% Water + 0.2% Formic Acid .

  • Logic:

    • ACN/MeOH: Solubilizes the hydrophobic tail.

    • Isopropanol:[2][4][9] Solubilizes the ether linkage.

    • Formic Acid:[3][5][10][11] Protonates the sulfonamide, preventing ionic interaction with metal surfaces.

Frequently Asked Questions (FAQ)

Q1: I see a repeating pattern in my baseline every 12 seconds. Is this the sulfonamide? A: No. Rhythmic noise is almost always mechanical. Calculate your pump stroke volume. A 12-second period usually correlates to the piston stroke of the LC pump, indicating a failing check valve or air bubble, not the analyte.

Q2: Can I use THF (Tetrahydrofuran) to clean the column? A: Only if your system is PEEK-free. THF is excellent for cleaning ether-based contaminants, but it swells PEEK tubing, causing leaks that increase baseline noise. Use Isopropanol (IPA) instead.

Q3: My baseline rises at the end of the gradient. Why? A: This is "Gradient Drift." It is caused by impurities in the organic solvent (Mobile Phase B) concentrating on the column during the equilibration phase and eluting when %B increases.

  • Fix: Use LC-MS grade Acetonitrile. Install a "Ghost Trap" column between the pump and the injector (not after the injector).

Q4: Why does my signal drop when I add Ammonium Acetate? A: You may be suppressing ionization if the concentration is too high. Keep buffer concentration below 10mM for ESI. Excess salt competes with the analyte for charge on the droplet surface.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2023). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Agilent Technologies. (2022). LC/MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[12] LCGC North America.[12] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. PMC. Retrieved from [Link]

Sources

Overcoming hygroscopic issues with 2-(3-Methylbutoxy)ethane-1-sulfonamide solids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Issues & Solid-State Stabilization

Introduction: The "Wet" Sulfonamide Challenge

You are likely accessing this guide because your batch of 2-(3-Methylbutoxy)ethane-1-sulfonamide has transitioned from a free-flowing powder to a sticky paste, or you are observing drifting mass readings during weighing.

The Science Behind the Issue: This molecule presents a "perfect storm" for hygroscopicity. The sulfonamide group (


) is a potent hydrogen bond donor/acceptor, naturally seeking water.[1] However, the specific challenge with this analog is the aliphatic ether tail  (3-methylbutoxyethyl). Unlike rigid aromatic sulfonamides (which pack tightly), this flexible alkyl-ether chain disrupts efficient crystal packing.[1] This lowers the lattice energy, creating "voids" where atmospheric water can penetrate and plasticize the solid, leading to deliquescence [1, 2].

This guide provides a self-validating workflow to diagnose, handle, and engineer out these issues.

Module 1: Diagnostic Workflow

Before attempting to dry the material, you must quantify the severity of the moisture uptake to select the correct handling strategy.

Q: How do I determine if my material is "deliquescent" or just "hygroscopic"?

A: You must perform a Dynamic Vapor Sorption (DVS) analysis.[1] A simple Loss on Drying (LOD) test is insufficient because it destroys the sample and cannot differentiate between surface water and hydrate formation.

Protocol: DVS Isotherm Generation

Objective: Determine the Critical Relative Humidity (CRH) point—the humidity level where the solid begins to liquefy.

  • Sample Prep: Load 10–15 mg of sample into a quartz pan.

  • Pre-conditioning: Dry at 0% RH at 25°C for 3 hours (or until mass change

    
     per minute). Note: Do not heat above 40°C under vacuum initially, as aliphatic sulfonamides can sublime.
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

  • Equilibrium Criteria:

    
     per minute.
    
  • Analysis:

    • Hygroscopic: Mass increase is linear or asymptotic.[1]

    • Deliquescent: Exponential mass increase (usually above 60% RH) leading to liquefaction.[1]

    • Stoichiometric Hydrate: Step-change in mass (e.g., exactly 1 mole of water uptake) that does not reverse easily [6, 7].[1]

Visual: Diagnostic Decision Tree

DVS_Logic Start Start DVS Analysis MassGain Total Mass Gain at 80% RH? Start->MassGain Low < 2% w/w MassGain->Low Stable Med 2% - 15% w/w MassGain->Med Capillary Condensation High > 15% w/w MassGain->High Lattice Collapse Class1 Non-Hygroscopic Standard Handling Low->Class1 Class2 Hygroscopic Requires Desiccant Med->Class2 Class3 Deliquescent Glove Box Mandatory High->Class3

Figure 1: Decision logic based on Dynamic Vapor Sorption (DVS) data according to USP <1241> classification standards.

Module 2: Operational Troubleshooting (FAQs)

Immediate solutions for processing the material in the lab today.

Q: The powder sticks to my spatula and balance. How do I weigh it accurately?

A: Static electricity exacerbates hygroscopicity.[1] The water layer on the particle surface increases cohesion. The Fix:

  • Environment: You must work in a humidity-controlled environment.[1][2][3] If a glove box is unavailable, use a portable desiccant chamber or a "glove bag" purged with dry nitrogen (

    
     RH).[1]
    
  • Anti-Static Gun: Use a Polonium-210 or Piezoelectric anti-static gun on the powder before weighing.[1] This reduces the "jumping" effect caused by the interplay of static and moisture.

  • Weighing Boat: Switch from plastic to aluminum weighing boats . Plastic retains static charge; aluminum dissipates it.[1]

Q: My sample turned into a liquid overnight. Can I recover it?

A: Yes, but you must be careful about pseudopolymorphs .[1] The Fix:

  • Dissolution: Dissolve the "goo" completely in an anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).[1] Do not just try to dry the goo directly; it will form a hard glass/amorphous solid that traps solvent.[1]

  • Drying: Add anhydrous Magnesium Sulfate (

    
    ) to the solution to scavenge the water.[1]
    
  • Recrystallization: Filter and rotary evaporate. To get a handleable solid back, you must induce crystallization slowly (e.g., slow evaporation of heptane/EtOAc) to ensure you regain the crystalline lattice, which is less hygroscopic than the amorphous form [1, 8].

Table 1: Environmental Exposure Limits
ConditionMax Exposure TimeConsequence of Failure
Ambient Lab (25°C, 50% RH) < 5 MinutesSurface adsorption; sticky powder.[1]
Humid Lab (25°C, >60% RH) < 30 SecondsDeliquescence onset; mass drift.[1]
Dry Box (<10% RH) 24-48 HoursSafe for processing.
Storage (Sealed) IndefiniteMust use Alu-Alu blister or glass with desiccant.[1]

Module 3: Advanced Engineering (The Permanent Fix)

If you are moving to development, you cannot rely on glove boxes forever. You must engineer the solid form.

Q: Can I stop the hygroscopicity by changing the crystal form?

A: Yes. The native form likely has low lattice energy.[1] You should screen for Co-crystals .[1] Mechanism: Co-crystallization introduces a "co-former" molecule that hydrogen bonds with the sulfonamide head group.[1] This locks the hygroscopic site (


) into a stable internal network, shielding it from atmospheric water [3, 4].[1]
Protocol: Co-Crystal Screening for Sulfonamides
  • Select Co-formers: Choose molecules with strong H-bond acceptors (e.g., Proline, Isonicotinamide, or Saccharin).[1]

  • Liquid-Assisted Grinding (LAG):

    • Mix Sulfonamide + Co-former (1:1 molar ratio) in a steel jar.[1]

    • Add 10

      
      L of solvent (Methanol).[1]
      
    • Ball mill for 20 minutes at 25 Hz.

  • Validation: Analyze via PXRD (Powder X-Ray Diffraction). New peaks indicate a new, stable phase.[1]

  • Stress Test: Run DVS on the new phase. A successful co-crystal often reduces water uptake by

    
     [5].[1]
    
Visual: Remediation Workflow

Remediation_Flow Problem Hygroscopic API Screen Polymorph/Salt Screen Problem->Screen Decision Ionizable? Screen->Decision Salt Salt Formation (e.g., Sodium Salt) Decision->Salt Yes (pKa < 10) Cocrystal Co-Crystallization (e.g., Proline) Decision->Cocrystal No (Neutral) Test DVS Verification Salt->Test Cocrystal->Test

Figure 2: Strategic workflow for modifying the solid state properties to reduce hygroscopicity.

References

  • Newman, A., & Zografi, G. (2020).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.

  • Sainz-Díaz, C. I., et al. (2022).[1][4] Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Journal of Computer-Aided Molecular Design.

  • Dhondale, M. R., et al. (2023).[1][5] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics.

  • Thakuria, R., et al. (2013).[1] Pharmaceutical cocrystals and poorly soluble drugs.[1][3][5] International Journal of Pharmaceutics.

  • Surface Measurement Systems. (n.d.).[1] DVS Isotherm Interpretation Guide.

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.

  • Zelinka, S. L., et al. (2021).[1][6] Interpreting Dynamic Vapor Sorption (DVS) Measurements. USDA Forest Service.[1]

  • Pharma Excipients. (2022).[1][4][7] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials.

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: 2-(3-Methylbutoxy)ethane-1-sulfonamide vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical novel carbonic anhydrase inhibitor, 2-(3-Methylbutoxy)ethane-1-sulfonamide, with established standard sulfonamide inhibitors such as Acetazolamide and Dorzolamide. As experimental data for this compound is not publicly available, this document outlines its predicted inhibitory profile based on established structure-activity relationships and details the experimental protocols required for its validation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. These enzymes play crucial roles in a multitude of physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis[1]. In mammals, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization[1]. The dysregulation of CA activity has been implicated in various pathologies, including glaucoma, edema, epilepsy, and cancer, making them attractive therapeutic targets[2].

Sulfonamides are a well-established class of CA inhibitors (CAIs)[1]. Their inhibitory action stems from the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site, mimicking the transition state of the native reaction[3]. This binding event effectively blocks the catalytic activity of the enzyme. While the sulfonamide moiety is the key pharmacophore for zinc binding, the R-group attached to the sulfonamide can significantly influence the inhibitor's potency and isoform selectivity by interacting with different residues within the active site cavity.

Comparative Analysis of Inhibitors

This section compares the known properties of standard sulfonamide inhibitors, Acetazolamide and Dorzolamide, with the predicted profile of the novel compound this compound.

Chemical Structures
Compound Structure
Acetazolamide

Dorzolamide

This compound

(Hypothetical Structure)

Acetazolamide is a heterocyclic sulfonamide and one of the first clinically used CAIs. Dorzolamide is a thiophene-based sulfonamide, primarily used as a topical antiglaucoma agent. The hypothetical structure of This compound features a flexible alkoxy side chain.

Mechanism of Action

All three compounds are expected to act as reversible, non-competitive inhibitors of carbonic anhydrase. The sulfonamide group (-SO₂NH₂) is the critical functional group that coordinates to the Zn²⁺ ion in the active site, thereby blocking the enzyme's catalytic function[3].

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor (R-SO2NH2) Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination Released Released H2O->Released His His His->Zn(II) His2 His His2->Zn(II) His3 His His3->Zn(II) Inhibitor R-SO2NH- Inhibitor->Zn(II) displaces H2O and binds caption General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Predicted Inhibitory Profile and Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of a sulfonamide are largely determined by the interactions of its "tail" (the R-group) with the amino acid residues lining the active site cavity.

  • Acetazolamide: The acetamido-thiadiazole ring of acetazolamide interacts with both hydrophilic and hydrophobic residues in the active site, leading to potent but relatively non-selective inhibition across many CA isoforms.

  • Dorzolamide: The thienothiophene ring system of dorzolamide allows for specific interactions within the active site of certain CA isoforms, contributing to its more selective profile, particularly for CA II and CA IV which are relevant in aqueous humor production.

  • This compound (Hypothetical):

    • The primary sulfonamide group will be responsible for the fundamental inhibitory activity via zinc binding.

    • The flexible 3-methylbutoxyethyl tail is predicted to explore the hydrophobic regions of the CA active site. The branched nature of the isopentyl group might offer steric hindrance that could influence isoform selectivity.

    • The ether linkage introduces some polarity, which could allow for hydrogen bonding with hydrophilic residues at the entrance of the active site.

    • It is hypothesized that this inhibitor may show preference for CA isoforms with larger, more accessible hydrophobic pockets. Its flexibility could, however, also lead to broader-spectrum inhibition if it can adapt to the active sites of multiple isoforms.

Comparative Inhibitory Activity (IC₅₀ Values)

The following table presents known IC₅₀ values for the standard inhibitors and hypothesized values for the novel compound. The values for this compound are purely predictive and require experimental validation.

Compound hCA I (nM) hCA II (nM) hCA IV (nM) hCA IX (nM)
Acetazolamide 250127425
Dorzolamide 30003.553490
This compound Hypothesized: 500-1500Hypothesized: 50-200Hypothesized: 100-500Hypothesized: 200-800

Note: IC₅₀ values for Acetazolamide and Dorzolamide are approximate and can vary based on assay conditions. The hypothesized values for the novel compound are based on general SAR principles and await experimental confirmation.

Experimental Protocols for Validation

To ascertain the actual inhibitory profile of this compound, a series of in vitro experiments are necessary. The following outlines a standard protocol for determining the IC₅₀ values against various human carbonic anhydrase isoforms using a colorimetric assay.

G cluster_workflow Experimental Workflow for CA Inhibition Assay Start Start Reagent_Prep Prepare Assay Buffer, Substrate, Enzyme, and Inhibitors Start->Reagent_Prep Plate_Setup Dispense Assay Buffer and Inhibitor Dilutions into 96-well plate Reagent_Prep->Plate_Setup Enzyme_Add Add Carbonic Anhydrase (hCA I, II, IV, IX) Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate at 25°C Enzyme_Add->Pre_Incubate Reaction_Start Initiate reaction with p-Nitrophenyl Acetate (p-NPA) Pre_Incubate->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End caption Workflow for the colorimetric esterase assay.

Sources

Comparative Guide: Bioequivalence & Pharmacokinetic Profiling of 2-(3-Methylbutoxy)ethane-1-sulfonamide (MBES) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioequivalence Studies of 2-(3-Methylbutoxy)ethane-1-sulfonamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical framework for evaluating the bioequivalence (BE) and comparative pharmacokinetics (PK) of This compound (MBES) and its structural analogs. As a lipophilic sulfonamide derivative featuring an ether-linked isopentyl chain, MBES presents unique solubility and metabolic challenges distinct from classical aromatic sulfonamides (e.g., sulfamethoxazole).

This document is designed for formulation scientists and medicinal chemists optimizing lead candidates. It moves beyond standard protocols to address the specific physicochemical liabilities of alkoxy-sulfonamides, focusing on dissolution kinetics, membrane permeability, and metabolic stability.

Chemical Identity & Analog Selection

To establish a robust BE study, the target compound must be benchmarked against structural analogs that define the boundaries of the chemical space. We compare MBES against a straight-chain variant and an aromatic isostere to evaluate the impact of the ether linkage and branching on bioavailability.

Table 1: Physicochemical Profile of MBES and Key Analogs
FeatureTarget: MBES Analog A: BES Analog B: MBBS
IUPAC Name This compound2-Butoxyethane-1-sulfonamide4-(3-Methylbutoxy)benzene-1-sulfonamide
Structure Type Aliphatic Ether SulfonamideLinear Aliphatic EtherAromatic Ether Sulfonamide
Formula C

H

NO

S
C

H

NO

S
C

H

NO

S
Predicted LogP ~1.5 - 1.8~1.1 - 1.3~2.5 - 2.8
Solubility (Aq) Moderate (Amphiphilic)HighLow (Lipophilic limited)
Metabolic Risk O-Dealkylation (High)O-Dealkylation (Mod)Hydroxylation/N-Acetylation
Primary Utility Lead Candidate (Balanced)Hydrophilic ReferenceLipophilic/Potency Reference

Scientist's Insight: The critical differentiator for MBES is the isopentyl (3-methylbutoxy) tail . While it enhances lipophilicity compared to BES, facilitating blood-brain barrier (BBB) penetration, it also introduces a specific site for CYP450-mediated O-dealkylation. Bioequivalence studies must control for this metabolic divergence.

Experimental Protocols: Establishing Bioequivalence

Phase I: In Vitro Dissolution & Permeability (Biowaiver Potential)

Before in vivo trials, comparative dissolution is required. Due to the ether linkage, MBES may exhibit pH-independent solubility, unlike acidic aromatic sulfonamides.

Protocol 1: Discriminative Dissolution Testing

  • Apparatus: USP Type II (Paddle).

  • Media:

    • 0.1N HCl (pH 1.2) – Mimic gastric environment.

    • Phosphate Buffer (pH 6.8) – Mimic intestinal environment.

    • Crucial Step: 0.5% Sodium Lauryl Sulfate (SLS) in water – Required for Analog B (MBBS) to achieve sink conditions.

  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Acceptance:

    
     (Similarity Factor) 
    
    
    
    between Test and Reference formulations.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Membrane: Dodecane/Lecithin impregnated PVDF filter.

  • Donor Phase: pH 7.4 PBS containing 10 µM test compound.

  • Acceptance:

    
     cm/s indicates high permeability.
    
Phase II: Pre-Clinical In Vivo Bioequivalence (Rat Model)

This protocol validates the systemic exposure of MBES formulations relative to a reference solution.

Study Design:

  • Subjects: Male Sprague-Dawley rats (n=6 per arm), fasted 12h.

  • Design: Randomized, two-period, two-sequence crossover (2x2).

  • Dosing: 10 mg/kg (Oral Gavage).

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (Solubility optimized).

Workflow Visualization: The following diagram outlines the decision logic for the BE study, integrating in vitro data to refine the in vivo approach.

BE_Workflow Start Start: MBES Formulation Candidate Solubility Solubility Screen (pH 1.2, 4.5, 6.8) Start->Solubility Decision1 Is Solubility High? Solubility->Decision1 Permeability PAMPA/Caco-2 Permeability Decision2 Is Permeability High? Permeability->Decision2 Decision1->Permeability Yes/No BCS_Class Determine BCS Class Decision2->BCS_Class InVivo In Vivo PK Study (Rat) Crossover Design BCS_Class->InVivo If Class II/IV Result Calculate AUC, Cmax (90% CI: 80-125%) BCS_Class->Result If Class I (Biowaiver Possible) Analysis Bioanalysis (LC-MS/MS) Target: MBES & Metabolite InVivo->Analysis Analysis->Result

Caption: Decision tree for bioequivalence assessment of MBES, determining the necessity of in vivo trials based on BCS classification.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of aliphatic sulfonamides requires specific mass spectrometry transitions to avoid interference from endogenous phospholipids.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Ionization: Electrospray Ionization (ESI), Positive Mode. Chromatography: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
MBES 196.1 [M+H]

115.025Quantifier
MBES 196.1 [M+H]

79.0 (SO

NH)
40Qualifier
MBBS 244.1 [M+H]

156.028Analog Std
Sulfamethoxazole-d4 258.1 [M+H]

160.122Internal Std

Technical Note: The fragment at m/z 79.0 is characteristic of the sulfonamide head group. For MBES, the loss of the isopentyl ether chain (neutral loss of C5H10O) is a primary fragmentation pathway. Ensure the mobile phase contains 0.1% Formic Acid to stabilize the protonated amine.

Metabolic Pathway & Safety Considerations

Unlike stable aromatic sulfonamides, the ether linkage in MBES is susceptible to oxidative dealkylation. Understanding this pathway is crucial for interpreting "Bioequivalence," as two formulations might yield different metabolite ratios if first-pass metabolism is saturated.

Metabolism MBES MBES (Parent) CYP CYP450 (Oxidation) MBES->CYP NAT N-Acetyltransferase MBES->NAT Inter Hemiacetal Intermediate CYP->Inter Met1 2-Hydroxyethane- 1-sulfonamide Inter->Met1 O-Dealkylation Met2 Isovaleraldehyde Inter->Met2 Met3 N-Acetyl-MBES NAT->Met3 Acetylation

Caption: Primary metabolic pathways for MBES. O-dealkylation leads to chain cleavage, while N-acetylation deactivates the sulfonamide.

Safety Implication: If the Test formulation has a faster dissolution rate than the Reference, it may saturate the CYP enzymes in the portal vein, leading to disproportionately higher levels of parent MBES (Non-linear PK). This must be monitored during the BE study.

References

  • FDA Guidance for Industry. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. Link

  • PubChem. (2025). Compound Summary: this compound (CID 61484175).[1] National Center for Biotechnology Information. Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • BenchChem. (2024). 4-(3-Methylbutoxy)benzene-1-sulfonamide Properties and Applications. BenchChem Chemical Database. Link

  • Ezabadi, I. R., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Comparative Guide to Mass Spectrometry Validation for the Purity Assessment of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the assurance of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of mass spectrometry with other common analytical techniques for the purity validation of 2-(3-Methylbutoxy)ethane-1-sulfonamide, a novel sulfonamide derivative. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The structural integrity and purity of active pharmaceutical ingredients (APIs) are critical determinants of safety and efficacy. Even minute impurities can alter pharmacological and toxicological profiles. Therefore, robust analytical validation is not merely a regulatory requirement but a scientific necessity. This guide will focus on mass spectrometry as a primary validation tool, while also providing a comparative analysis with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Central Role of Mass Spectrometry in Purity Validation

Mass spectrometry (MS) is a powerful analytical technique renowned for its high sensitivity and specificity in identifying and quantifying chemical substances.[1][2] It provides invaluable information about the molecular weight and structure of a compound, making it an indispensable tool for impurity profiling.[1][3] For a novel compound like this compound, where reference standards for potential impurities may not be available, the ability of MS to provide structural information on unknown components is a significant advantage.[4]

Experimental Protocol: Mass Spectrometry Validation of this compound

The following protocol outlines a systematic approach to validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions to assess the limit of detection (LOD) and limit of quantification (LOQ).

  • For impurity identification, a more concentrated sample may be used to enhance the signals of minor components.

2. LC-MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point for separating the parent compound from potential impurities.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid for better ionization) and acetonitrile (containing 0.1% formic acid) is typically effective. The gradient should be optimized to achieve good resolution between the main peak and any impurity peaks.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides and is often used in both positive and negative ion modes to maximize the chances of detecting all components.[3]

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities.[4]

    • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions of interest for structural elucidation.[1]

3. Data Analysis and Interpretation:

  • Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurity Identification: The accurate mass measurements from the high-resolution MS are used to propose elemental compositions for any detected impurities. MS/MS fragmentation patterns are then used to deduce the structures of these impurities. Common impurities in sulfonamide synthesis can arise from starting materials, by-products, or degradation products.[5][6][7][8]

Causality Behind Experimental Choices:

  • LC-MS over Direct Infusion MS: Coupling LC with MS allows for the separation of isomers and impurities that may have the same mass-to-charge ratio as the main compound, providing a more accurate purity assessment.[9]

  • High-Resolution MS: This is critical for differentiating between compounds with very similar masses and for confidently determining elemental compositions, which is essential for identifying unknown impurities.[1]

  • ESI in Both Modes: Some compounds ionize more efficiently in positive mode, while others are better detected in negative mode. Using both ensures a more comprehensive impurity profile.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach to purity validation is often necessary to meet rigorous scientific and regulatory standards.[10][11][12][13][14] The concept of "orthogonality" in analytical chemistry, which involves using independent methods to measure the same attribute, significantly increases the reliability of the results.[15]

The following table provides a comparative overview of mass spectrometry with HPLC-UV, GC-MS, and qNMR for the purity assessment of this compound.

FeatureMass Spectrometry (LC-MS)HPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass-to-charge ratio.Quantitation based on the direct proportionality of NMR signal area to the number of nuclei.
Selectivity Very HighModerate to HighHighHigh (structurally informative)
Sensitivity Very HighHighVery High (for volatile compounds)Moderate
Structural Info High (accurate mass and fragmentation)Limited (retention time and UV spectrum)High (fragmentation library matching)Very High (definitive structure)
Quantitation Relative (area %) or absolute with standards.Relative (area %) or absolute with standards.Relative (area %) or absolute with standards.Absolute (primary method without same-compound reference standard)
Sample Type Non-volatile, polar compounds.Non-volatile, UV-active compounds.Volatile, thermally stable compounds.Soluble compounds in deuterated solvents.
Strengths Excellent for impurity identification, high sensitivity.[1]Robust, widely available, excellent for routine purity checks.[16]Ideal for residual solvents and volatile impurities.[16]Absolute quantitation, provides structural confirmation.[15][17]
Limitations Ionization suppression effects can affect quantitation.Requires chromophores for detection, co-eluting non-UV active impurities may be missed.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS and HPLC.[18]

Visualizing the Workflow

Mass Spectrometry Validation Workflow

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Weigh and Dissolve Sample B Prepare Dilutions A->B C Inject into LC-MS B->C D Separation on C18 Column C->D E ESI Ionization (+/- modes) D->E F High-Resolution MS Detection E->F G Purity Calculation (Area %) F->G H Impurity Identification (Accurate Mass & MS/MS) G->H

Caption: Workflow for Mass Spectrometry Validation.

Comparative Analysis Framework

cluster_ms Mass Spectrometry cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR Purity Validation Purity Validation Mass Spectrometry Mass Spectrometry Purity Validation->Mass Spectrometry HPLC-UV HPLC-UV Purity Validation->HPLC-UV GC-MS GC-MS Purity Validation->GC-MS qNMR qNMR Purity Validation->qNMR High Sensitivity High Sensitivity Structural Info Structural Info Robustness Robustness Routine Analysis Routine Analysis Volatile Impurities Volatile Impurities Residual Solvents Residual Solvents Absolute Quantitation Absolute Quantitation Structural Confirmation Structural Confirmation

Caption: Framework for Comparative Purity Analysis.

Conclusion and Recommendations

The validation of this compound purity requires a comprehensive analytical strategy. Mass spectrometry, particularly high-resolution LC-MS, stands out as a superior technique for the initial characterization and impurity profiling of this novel compound due to its high sensitivity and ability to provide structural information on unknown impurities.[1][3]

For routine quality control, HPLC-UV offers a robust and cost-effective solution, provided that all potential impurities are chromophoric.[16] GC-MS is indispensable for the analysis of volatile impurities and residual solvents that may be present from the synthesis process.[16] Quantitative NMR should be employed as an orthogonal technique for absolute purity determination and as a definitive structural confirmation tool.[15][17]

Ultimately, a combination of these techniques provides the most comprehensive and reliable assessment of purity, ensuring the quality and safety of this compound for its intended research or therapeutic application. This integrated approach aligns with the principles of analytical method validation outlined by regulatory bodies such as the ICH.[10][11][12][13][14]

References

  • Small Molecule Analysis | AxisPharm. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control.pdf. [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs. [Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. [Link]

  • Sulfonamide-impurities - Pharmaffiliates. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit. [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Analysis of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a candidate molecule from a promising hit to a clinical therapeutic is fraught with challenges. A primary hurdle is ensuring the molecule's specificity for its intended target while minimizing interactions with other biomolecules. These unintended interactions, or "off-target" effects, are a major source of adverse drug reactions and clinical trial failures.[1][2] This guide provides a comprehensive framework for characterizing the selectivity profile of a novel sulfonamide derivative, exemplified by 2-(3-Methylbutoxy)ethane-1-sulfonamide, against a panel of common off-target liabilities.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer agents.[3][4][5][6] However, this chemical versatility also brings the potential for broad biological activity, making rigorous off-target screening an indispensable step in the development of new sulfonamide-based therapeutics.[5]

This guide will delineate the experimental strategies and methodologies employed to construct a robust selectivity profile. We will explore the compound's activity against key off-target families—kinases, G-protein coupled receptors (GPCRs), and ion channels—and introduce advanced techniques like the Cellular Thermal Shift Assay (CETSA) for direct assessment of target engagement in a cellular context.

The Imperative of Early Off-Target Profiling

Identifying potential off-target interactions early in the drug discovery process is a critical risk mitigation strategy.[1][7] It allows for the early deselection of promiscuous compounds, saving significant time and resources that would otherwise be invested in candidates destined to fail. Furthermore, understanding a compound's polypharmacology can sometimes unveil opportunities for drug repurposing.[8] Standardized in vitro safety pharmacology panels provide a cost-effective approach to flag potential liabilities across a broad range of physiologically relevant targets.[2][9][10]

Comparative Selectivity Against Major Off-Target Families

To build a comprehensive selectivity profile for a hypothetical novel compound such as this compound, it is essential to assess its activity against diverse protein families known to be involved in adverse drug reactions. The following tables present a hypothetical screening campaign against a panel of kinases, GPCRs, and ion channels.

Kinase Selectivity Panel

The human kinome, comprising over 500 protein kinases, is a frequent site of off-target interactions for many small molecule inhibitors due to the conserved nature of the ATP-binding pocket.[8][11] Unintended kinase inhibition can lead to a variety of toxicities. Chemoproteomic approaches, such as kinobead-based profiling, offer a powerful method to assess inhibitor selectivity against a large number of kinases in their native state.[8][11][12]

Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM Screen)

Kinase TargetPercent Inhibition (%)
ABL15
CDK28
EGFR2
GSK3β12
MAPK14
PI3Kα9
SRC6
VEGFR23

Data is hypothetical and for illustrative purposes.

GPCR Binding Panel

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[13] Off-target interactions with GPCRs, particularly those involved in neurotransmission and cardiovascular function, are a common cause of side effects.[14][15]

Table 2: Hypothetical GPCR Off-Target Profile of this compound (10 µM Screen)

GPCR TargetPercent Inhibition (%)
Adrenergic α1A15
Adrenergic β23
Dopamine D28
Histamine H111
Muscarinic M15
Serotonin 5-HT2A9

Data is hypothetical and for illustrative purposes.

Ion Channel Panel

Ion channels are critical for maintaining electrochemical gradients and are particularly important in the function of the nervous and cardiovascular systems.[16][17] The hERG potassium channel is a particularly notorious off-target, as its inhibition can lead to life-threatening cardiac arrhythmias.[1][18]

Table 3: Hypothetical Ion Channel Off-Target Profile of this compound (10 µM Screen)

Ion Channel TargetPercent Inhibition (%)
CaV1.27
hERG (KV11.1)4
NaV1.510
KCNQ1/minK2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the assessment of off-target activities are crucial. Below are step-by-step protocols for key assays used in selectivity profiling.

Kinase Profiling via Chemoproteomics

This protocol outlines a competitive binding assay using kinobeads to assess the selectivity of a test compound against a broad panel of endogenous kinases from a cell lysate.[11]

Experimental Workflow:

Kinase_Profiling_Workflow cluster_preparation Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Analysis Lysate Cell Lysate Preparation Incubate Incubate Lysate with Compound Lysate->Incubate Compound Test Compound (e.g., this compound) Compound->Incubate Kinobeads Add Kinobeads (Immobilized broad-spectrum kinase inhibitors) Incubate->Kinobeads Wash Wash Beads to Remove Non-bound Proteins Kinobeads->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Kinase Abundance LCMS->Quantify

Caption: Workflow for Kinobead-based Kinase Selectivity Profiling.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Culture and harvest cells (e.g., K562 or HeLa) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Incubate the cell lysate with the test compound (this compound) at the desired concentration (e.g., 10 µM) for 1 hour at 4°C. A vehicle control (e.g., DMSO) should be run in parallel.

  • Kinase Enrichment: Add kinobeads (a mixture of immobilized, non-selective kinase inhibitors) to the lysate and incubate for 1 hour at 4°C to capture the kinase population not bound by the test compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and perform an in-solution or on-bead tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the eluted kinases. The inhibitory effect of the compound on a particular kinase is determined by the reduction in its signal compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein within intact cells or cell lysates.[19][20][21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[22]

Experimental Workflow:

CETSA_Workflow A Treat intact cells with Test Compound or Vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble and precipitated protein fractions (Centrifugation) C->D E Collect supernatant (soluble fraction) D->E F Quantify target protein in soluble fraction (e.g., Western Blot, ELISA) E->F G Plot melt curves and determine thermal shift F->G

Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with either the test compound (this compound) or a vehicle control for a sufficient time to allow cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells using a method that does not denature soluble proteins, such as repeated freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[23]

Conclusion

The comprehensive selectivity profiling of any new chemical entity is a cornerstone of modern drug discovery, providing critical insights into potential safety liabilities and mechanisms of action.[1][24] For a novel molecule like this compound, a systematic evaluation against a diverse panel of off-targets, including kinases, GPCRs, and ion channels, is paramount. The methodologies described in this guide, from broad panel screening to biophysical validation of target engagement with CETSA, represent a robust framework for researchers, scientists, and drug development professionals to de-risk their lead candidates and build a strong foundation for successful preclinical and clinical development.[10] By embracing a proactive approach to understanding and mitigating off-target effects, the path to safer and more effective medicines becomes clearer.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved February 13, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved February 13, 2026, from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved February 13, 2026, from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved February 13, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved February 13, 2026, from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved February 13, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved February 13, 2026, from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Golkowski, M. G., Vidad, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(5), 2005-2014. [Link]

  • Schirle, M., Petrella, E. C., & Brittain, S. M. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In Methods in Molecular Biology (Vol. 795, pp. 191-204). Humana Press. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 13, 2026, from [Link]

  • CETSA. (n.d.). CETSA. Retrieved February 13, 2026, from [Link]

  • Aluru, R. G. P., et al. (2011). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Bioorganic & Medicinal Chemistry Letters, 21(15), 4470-4474. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 13, 2026, from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved February 13, 2026, from [Link]

  • Hassan, M., Abbas, Q., & Seo, S. Y. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(34), 20894-20909. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

  • B-Bridge International, Inc. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved February 13, 2026, from [Link]

  • Ajeet. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. Semantic Scholar. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 13, 2026, from [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Fly-traps, molecular switches and signaling bits: the GPCR structure analysis. Cell, 170(3), 414-417. [Link]

  • Jacobson, K. A., Pao, V., & Pastor-Anglada, M. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]

  • BindingSolution. (n.d.). Off-Rate Screening Assay Enable to Select Hightly Stable binders. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. [Link]

  • Britannica. (2026, February 6). Sulfonamide. Retrieved February 13, 2026, from [Link]

  • Ishikawa, T., et al. (2002). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry, 10(6), 1897-1906. [Link]

  • Kumar, A., & Singh, R. K. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(Tert-butoxy)ethane-1-sulfonamide. Retrieved February 13, 2026, from [Link]

  • Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4062. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-(3-Methylbutoxy)ethane-1-sulfonamide, a compound featuring both a sulfonamide and an ether functional group. By understanding the chemical nature of this substance, we can implement a disposal protocol that is both scientifically sound and compliant with regulatory standards.

Hazard Identification and Risk Assessment

Sulfonamide Group: The sulfonamide functional group can be found in a wide range of pharmaceuticals and industrial chemicals. While some sulfonamides are known to cause allergic reactions or have other biological effects, simple sulfonamides often exhibit low toxicity.[2][3][4] However, they may still cause skin and eye irritation upon contact.[5][6]

Aliphatic Ether Group: The 3-methylbutoxy group classifies this compound as an aliphatic ether. Ethers, as a class, present two significant hazards:

  • Flammability: Lower molecular weight aliphatic ethers are often highly flammable, with low flash points and vapors that can form explosive mixtures with air.[7]

  • Peroxide Formation: Ethers are prone to the formation of unstable and potentially explosive peroxides upon exposure to air and light.[7][8] These peroxides can detonate when subjected to heat, friction, or shock.[9][10][11][12]

Predicted Hazard Profile for this compound:

Hazard CategoryPredicted RiskRationale
Flammability ModerateThe presence of the C5 ether chain suggests the compound is likely a combustible liquid.
Reactivity High (Peroxide Formation)As an ether, this compound should be treated as a potential peroxide former.[7][9][13]
Toxicity Low to ModerateAssumed to be a skin and eye irritant based on related sulfonamides.[5][6][14]
Environmental UnknownData is lacking, so release to the environment should be avoided.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment is mandatory to mitigate the risks of exposure and physical harm.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[15]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat should be worn.[10]

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[16]

Spill Management Protocol

Immediate and appropriate action in the event of a spill is critical to preventing a wider hazard.

For Small Spills (less than 100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work within a chemical fume hood if possible.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[11]

  • Collect Absorbent: Carefully collect the saturated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.[17]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.[9][13]

For Large Spills (greater than 100 mL):

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department for emergency response.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.

Waste Segregation and Containerization

Proper segregation and containerization are crucial for safe storage and disposal.

Waste Streams:

  • Pure or Concentrated Liquid Waste: Unused or expired this compound.

  • Dilute Aqueous Waste: Aqueous solutions containing low concentrations of the compound.

  • Contaminated Solid Waste: Items such as gloves, absorbent pads, and empty containers with residue.

Containerization Protocol:

  • Select Compatible Containers: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, for liquid waste.[18] Ensure the container material is compatible with ethers and sulfonamides.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[18] The label should also include the primary hazards (Flammable, Peroxide Former, Irritant) and the date of accumulation.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Do not overfill containers; leave at least 10% headspace for expansion.

    • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from heat and ignition sources.[9]

Final Disposal Procedures

The final disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[19][20][21]

Step-by-Step Disposal Protocol:

  • Hazardous Waste Determination: Based on its characteristics as a flammable liquid and a potential peroxide former, this compound waste should be managed as hazardous waste.[19][21][22]

  • Peroxide Testing: For containers of the pure substance that have been opened and stored for more than six months, testing for the presence of peroxides is a critical safety measure before disposal. If peroxide levels are high or if crystals are visible, do not handle the container and contact your EHS office immediately.[9][13]

  • Waste Collection:

    • Liquid Waste: Collect pure, concentrated, and dilute solutions in a sealed, properly labeled container.

    • Solid Waste: Place all contaminated solid waste (gloves, paper towels, empty containers) in a separate, clearly labeled container.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

Disposal Decision Pathway

DisposalWorkflow cluster_0 Waste Characterization cluster_1 Segregation and Containerization cluster_2 Final Disposal Route Start Generate Waste Containing this compound Form Determine Waste Form Start->Form Pure Pure/Concentrated Liquid Form->Pure Liquid Dilute Dilute Aqueous Solution Form->Dilute Aqueous Solid Contaminated Solids (Gloves, Labware, etc.) Form->Solid Solid EHS Contact EHS for Pickup Pure->EHS Dilute->EHS Solid->EHS Incineration Licensed Hazardous Waste Incineration EHS->Incineration Likely Final Destination

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety . University of California, Riverside. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • DI-iso-PROPYL ETHER AR/ACS - Safety Data Sheet . Loba Chemie. [Link]

  • Diisopropyl ether 99+% stab. Extra pure - Safety Data Sheet . Laboratorium Discounter. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

  • SAFETY DATA SHEET . AGF Bioscience. [Link]

  • Sulfonamide (medicine) - Wikipedia . [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Journal of the Iranian Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management . CSIR IIP. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Petroleum Ether Aliphatic hydrocarbon mixture - Safety Data Sheet . American Chemical Society. [Link]

  • The sulfonamide group as a structural alert: A distorted story? . Bioorganic & Medicinal Chemistry Letters. [Link]

  • DI-ISOPROPYL ETHER - Safety Data Sheet . Chemstock. [Link]

  • In-Laboratory Treatment of Chemical Waste . University of British Columbia Safety & Risk Services. [Link]

  • This compound (C7H17NO3S) - PubChemLite . [Link]

  • Ethers | Health & Safety . University of St Andrews. [Link]

  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) . INCHEM. [Link]

  • Introduction to Hazardous Waste Identification . US EPA. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples . Cleveland Clinic. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Determination for an Unknown Waste . McCoy and Associates. [Link]

  • Understanding the Hazardous Waste Determination Process . Indiana Department of Environmental Management. [Link]

  • Sulfonamides - LiverTox . National Institutes of Health. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Process for the neutralization of sulfonated products suitable as detergents.
  • 2-(Tert-butoxy)ethane-1-sulfonamide . PubChem. [Link]

  • Laboratory Neutralization . Wastech Controls & Engineering. [Link]

Sources

Personal protective equipment for handling 2-(3-Methylbutoxy)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as a Novel Bioactive Agent. 2-(3-Methylbutoxy)ethane-1-sulfonamide is a functionalized primary sulfonamide with an ether linkage. In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, the Precautionary Principle mandates that this compound be handled as a sensitizer (due to the sulfonamide moiety) and a potential skin permeator (due to the lipophilic ether chain).

Immediate Critical Actions:

  • Strict Containment: All handling of the neat solid or concentrated solutions must occur within a certified chemical fume hood.

  • Dermal Barrier: Standard nitrile gloves may offer insufficient breakthrough time for ether-solvated solutions. Double-gloving is mandatory.

  • Aerosol Control: Sulfonamides are prone to electrostatic charging; use anti-static guns or ionizing bars during weighing to prevent dust dispersion.

Hazard Identification & Mechanistic Risk Analysis

As a research professional, you must understand the causality of the hazard to mitigate it effectively. We derive the safety profile from Structure-Activity Relationships (SAR).

Functional MoietyAssociated HazardMechanism of Action
Primary Sulfonamide (

)
Sensitization & Allergy Sulfonamides can metabolize to reactive hydroxylamines, which haptenize proteins, leading to Type I (immediate) or Type IV (delayed) hypersensitivity reactions (e.g., skin rash, anaphylaxis) [1].
Alkyl Ether Chain (

)
Lipophilicity & Permeation The isopentyl-ethoxy tail increases the molecule's lipophilicity compared to polar sulfonamides. This facilitates transdermal absorption , bypassing the stratum corneum and delivering the sensitizer systemically [2].
Physical State (Solid/Oil)Inhalation (Dust/Aerosol) If solid, fine particulates can be inhaled, causing respiratory sensitization. If an oil, it may adhere tenaciously to surfaces, creating cross-contamination risks.

Personal Protective Equipment (PPE) Matrix

Dermal Protection (Gloves)

The ether functionality poses a permeation risk for thin nitrile rubber.

  • Primary Recommendation (Dry Solid):

    • Inner: Nitrile (4 mil) - Tactile feedback.

    • Outer: Nitrile (5-8 mil) - Mechanical strength.

    • Protocol: Change outer gloves immediately upon visible contamination.[1]

  • Primary Recommendation (Solution/Organic Solvents):

    • Inner: Laminate Film (e.g., Silver Shield/Ansell Barrier). Rationale: Ethers and chlorinated solvents (DCM) permeate nitrile in <5 minutes. Laminate offers >480 min breakthrough protection.

    • Outer: Nitrile (5 mil).[1] Rationale: Provides grip and protects the laminate liner from tearing.

Respiratory Protection[2][3][4]
  • Engineering Control (Primary): Fume hood operating at face velocity 80–100 fpm.

  • PPE (Secondary - Only if hood is compromised): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 masks are insufficient for organic vapors if the compound is in solution.

Ocular Protection[2][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields are not acceptable during synthesis or liquid handling due to the risk of splash migration.

Operational Workflow: Synthesis & Handling

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or use a Zerostat gun on the weighing boat and spatula. Sulfonamide dust is often "fluffy" and electrostatic.

  • The "Glove Inflation" Check: Before donning, trap air in the nitrile glove and squeeze to check for pinholes. This is a self-validating step for barrier integrity.

  • Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.

Phase 2: Reaction Setup
  • Solvent Choice: When solubilizing, prefer polar aprotic solvents (DMF, DMSO) or alcohols over volatile ethers if possible, to reduce vapor pressure and flammability risks.

  • Temperature Control: If heating, use an oil bath with a thermal fuse (thermocouple feedback). Do not use open flames.

Phase 3: Decontamination & Cleanup

Sulfonamides are often sparingly soluble in water but soluble in basic aqueous solutions or organic solvents.

  • Wipe Down: Use a paper towel soaked in Acetone or Methanol to wipe the work surface first (solubilizes the organic ether tail).

  • Soap Wash: Follow with a soap and water wash to remove residues.[2][3][4][5]

  • UV Verification (Optional): Many sulfonamides fluoresce under UV light (254 nm). Use a handheld UV lamp to verify the workspace is clean.

Waste Management & Disposal

Disposal Classification: Non-Halogenated Organic Waste (Bioactive).

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated solid waste drum labeled "Toxic Organic Solid." Do not mix with general trash.[5]
Liquid Waste (Mother Liquor) Segregate into "Non-Halogenated Organic" carboys. Do not pour down the drain; sulfonamides are persistent environmental pollutants [3].
Contaminated Sharps Needles/Syringes must go into a hard-walled sharps container, labeled as chemically contaminated.
Destruction Method High-Temperature Incineration is the only validated method to destroy the sulfonamide core and prevent antimicrobial resistance gene propagation in the environment.

Emergency Response Scenarios

Scenario A: Skin Exposure (Solution)
  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption.

  • Wash: Flush with copious lukewarm water and soap for 15 minutes.

  • Medical: Seek evaluation for potential sensitization. Monitor for rash over the next 48-72 hours.

Scenario B: Spillage (Solid Powder)
  • Isolate: Close the hood sash. Alert nearby personnel.

  • Wet Method: Cover the powder with a paper towel dampened with water/surfactant mix to prevent aerosolization.

  • Scoop: Gently scoop up the wet material.

  • Clean: Wipe area with methanol, then soapy water.

Visualized Safety Logic (Decision Tree)

The following diagram outlines the decision logic for PPE selection based on the physical state of the reagent.

G Start Reagent: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid RiskSolid Risk: Dust Inhalation & Surface Contamination Solid->RiskSolid RiskLiquid Risk: Skin Permeation (Ether Carrier Effect) Liquid->RiskLiquid ControlSolid Control: Static Neutralization + Weigh inside Hood RiskSolid->ControlSolid ControlLiquid Control: Double Gloving (Laminate + Nitrile) RiskLiquid->ControlLiquid PPE_Resp PPE: N95 (Min) or P100 (Preferred) ControlSolid->PPE_Resp PPE_Skin PPE: Silver Shield Liner under Nitrile ControlLiquid->PPE_Skin Disposal Disposal: High-Temp Incineration (Bioactive Waste) PPE_Resp->Disposal PPE_Skin->Disposal

Figure 1: Risk-based decision tree for selecting PPE and engineering controls based on the physical state of the sulfonamide derivative.

References

  • National Institutes of Health (NIH). "Sulfonamides: Mechanism of Injury and Hepatotoxicity." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Dermal Exposure: Biological Monitoring and Risk Assessment." OSHA Technical Manual. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Handling Chemical Hazards: Prudent Practices in the Laboratory." National Academies Press. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.